4-(N-Boc-aminomethyl)phenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBGEKQUCSEECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397536 | |
| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489446-42-6 | |
| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 4-(N-Boc-aminomethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a common and effective protocol for the synthesis of 4-(N-Boc-aminomethyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines the chemical pathway, a detailed experimental protocol, and key data for reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a palladium-catalyzed Miyaura borylation of a commercially available halo-benzylamine derivative. The resulting boronic acid pinacol ester is then hydrolyzed to yield the final product. This method offers good yields and is amenable to scale-up.
An In-depth Technical Guide to (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid (CAS 489446-42-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of the compound with CAS number 489446-42-6, identified as (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.
Core Chemical Properties
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is a derivative of phenylboronic acid featuring a tert-butoxycarbonyl (Boc) protected aminomethyl group at the para position. This structure makes it a valuable bifunctional linker precursor in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 489446-42-6 | [1] |
| IUPAC Name | [4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | [1] |
| Synonyms | 4-{[(tert-butoxycarbonyl)amino]methyl}phenylboronic acid, 4-(N-Boc-aminomethyl)phenylboronic acid | [1] |
| Molecular Formula | C₁₂H₁₈BNO₄ | [1] |
| Molecular Weight | 251.09 g/mol | [1] |
| Appearance | Off-white solid | N/A |
| Melting Point | Data for the pinacol ester derivative is 66-71 °C. A precise melting point for the free boronic acid is not readily available in the reviewed literature. | [2] |
| Solubility | While specific quantitative data for this compound is limited, phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The pinacol ester derivatives tend to be more soluble in a wider range of organic solvents.[3][4] |
Experimental Protocols
Synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
A common and efficient method for the synthesis of this compound is the Boc protection of the commercially available 4-(aminomethyl)phenyl)boronic acid. The following is a general, representative protocol based on standard procedures for Boc protection of amines.[5][6]
Materials:
-
4-(Aminomethyl)phenyl)boronic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(aminomethyl)phenyl)boronic acid in the chosen solvent system.
-
Add the base to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same organic solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent like hexane to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Representative Protocol for PROTAC Synthesis using an Arylboronic Acid Linker
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is primarily used as a linker in the synthesis of PROTACs. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to connect to one of the PROTAC's ligands. The Boc-protected amine can be deprotected to reveal a reactive amine for coupling to the other ligand. The following is a representative two-step protocol illustrating this concept.[7][8][][10]
Step 1: Suzuki-Miyaura Coupling
Materials:
-
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
-
An aryl halide (e.g., bromo- or iodo-functionalized ligand for the protein of interest or E3 ligase)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid (typically 1.2 to 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the de-gassed solvent system.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 2: Amide Coupling
Materials:
-
The product from Step 1
-
Acid for Boc deprotection (e.g., trifluoroacetic acid (TFA) or HCl in dioxane)
-
The second ligand containing a carboxylic acid functionality
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DCM or dioxane) and add the acid to remove the Boc protecting group. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
-
In a separate flask, dissolve the second ligand (with a carboxylic acid) in the anhydrous aprotic solvent.
-
Add the peptide coupling reagent and the non-nucleophilic base, and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine from the previous step to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Signaling Pathway and Experimental Workflow Visualizations
PROTAC Mechanism of Action
The primary application of (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid is as a component of PROTACs. These molecules function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid as a linker typically involves a multi-step process, as outlined in the experimental protocol.
Caption: A general experimental workflow for PROTAC synthesis.
References
- 1. 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | C12H18BNO4 | CID 3863163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, 97% 1 g | Contact Us [thermofisher.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-(Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Boc-aminomethyl)phenylboronic acid. Understanding the chemical stability of this reagent is crucial for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized compounds. This document details the key factors influencing its stability, potential degradation pathways, and methodologies for its assessment.
Chemical Structure and Properties
4-(Boc-aminomethyl)phenylboronic acid is a bifunctional molecule widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry. Its structure features a phenylboronic acid moiety and a Boc-protected aminomethyl group.
Factors Influencing Stability
The stability of 4-(Boc-aminomethyl)phenylboronic acid is influenced by several environmental factors, including moisture, temperature, pH, and light.
-
Moisture: Phenylboronic acids are known to be sensitive to moisture. In the presence of water, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This process is reversible upon the addition of water. Hydrolysis of the carbon-boron bond can also occur under certain conditions.[3]
-
Temperature: Elevated temperatures can promote both the formation of boroxines and the thermal degradation of the Boc protecting group.[4][5] The Boc group is known to be thermally labile and can be removed at high temperatures, even in the absence of acid catalysts.[4][5]
-
pH: The stability of the boronic acid group is pH-dependent. While generally most stable at neutral pH, acidic or basic conditions can catalyze protodeboronation (cleavage of the C-B bond).[6] The Boc protecting group is sensitive to acidic conditions and can be readily cleaved.
-
Oxidation: Phenylboronic acids are susceptible to oxidative degradation, which can lead to the formation of phenol derivatives.[7][8] This is a significant concern in biological contexts where reactive oxygen species may be present.[9] Storing under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[6]
Major Degradation Pathways
Understanding the potential degradation pathways is essential for developing appropriate handling, storage, and analytical methods.
-
Boroxine Formation: This is a common equilibrium process for phenylboronic acids in the solid state or in non-aqueous solvents.[1][2] It involves the intermolecular dehydration of three boronic acid molecules.
-
Oxidative Deboronation: This pathway leads to the cleavage of the carbon-boron bond and the formation of a hydroxyl group on the phenyl ring, resulting in a phenol derivative.[7][8] This can be a significant issue, as boronic acids can be as susceptible to oxidation as thiols at physiological pH.[9]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This can be catalyzed by acidic or basic conditions.[6]
-
Boc Deprotection: The Boc group is readily cleaved under acidic conditions. It is also susceptible to thermal degradation at elevated temperatures.[4][5]
Recommended Storage Conditions
To ensure the long-term stability and quality of 4-(Boc-aminomethyl)phenylboronic acid, the following storage conditions are recommended based on supplier safety data sheets and general knowledge of boronic acid chemistry.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation of the Boc group and slow down other degradation pathways.[6] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidative degradation of the boronic acid moiety.[6] |
| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis and the formation of boroxines.[11] The compound is hygroscopic. |
| Light | Protect from light | To prevent potential photolytic degradation.[10] |
| pH (in solution) | Neutral pH is generally preferred | To avoid acid-catalyzed deprotection of the Boc group and acid/base-catalyzed protodeboronation.[6] |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13]
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[3]
-
Objective: To quantify the amount of 4-(Boc-aminomethyl)phenylboronic acid and its degradation products over time under various stress conditions.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column is a common starting point. However, on-column hydrolysis can be a challenge with boronic acids.[3] Using a column with low silanol activity or a mobile phase without a pH modifier can help minimize this.[3]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water or methanol and water. The aqueous portion can be buffered to investigate pH-dependent stability, though this may affect on-column stability.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection, likely in the range of 220-280 nm due to the phenyl ring. A PDA detector is advantageous for assessing peak purity.
-
Procedure:
-
Prepare a stock solution of 4-(Boc-aminomethyl)phenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the solution to different stress conditions (e.g., heat, acid, base, oxidizing agent).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and semi-quantitative monitoring of degradation and for structure elucidation of degradation products.[3]
-
Objective: To observe the disappearance of signals corresponding to 4-(Boc-aminomethyl)phenylboronic acid and the appearance of new signals from degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Procedure:
-
Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Subject the NMR tube to the desired stress condition (e.g., by adding a drop of DCl or NaOD, or by heating the sample).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
Monitor the changes in the chemical shifts and integrals of the characteristic signals (e.g., the Boc protons, the benzylic protons, and the aromatic protons) to track the degradation process. ¹¹B NMR can also be useful for observing changes in the chemical environment of the boron atom.[1][14]
-
Conclusion
4-(Boc-aminomethyl)phenylboronic acid is a valuable synthetic building block, but its stability is a critical consideration for its successful application. The primary degradation pathways include boroxine formation, oxidative deboronation, protodeboronation, and cleavage of the acid- and thermo-labile Boc protecting group. To maintain the integrity of the compound, it is imperative to store it under refrigerated, dry, and inert conditions, protected from light. For applications requiring high purity and quantitative accuracy, it is recommended to perform stability assessments using validated methods like HPLC and to characterize the compound before use, especially if it has been stored for an extended period.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. (4-BOC-AMINOPHENYL)BORONIC ACID | 380430-49-9 [chemicalbook.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-(N-Boc-aminomethyl)phenylboronic Acid in Organic Solvents: An In-depth Technical Guide
This technical guide offers a comprehensive overview of the solubility characteristics of 4-(N-Boc-aminomethyl)phenylboronic acid in various organic solvents. This information is critical for researchers, scientists, and professionals in drug development for applications in organic synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates expected solubility behaviors based on data from structurally similar boronic acids, primarily phenylboronic acid. Furthermore, it provides detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific needs.
Overview of Boronic Acid Solubility
The solubility of boronic acids is influenced by several factors, including the nature of the substituent on the phenyl ring, the polarity of the solvent, and the potential for intermolecular interactions such as hydrogen bonding. A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature. This equilibrium between the acid and its anhydride can complicate solubility measurements. Generally, boronic acids exhibit higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar hydrocarbon solvents.
Quantitative Solubility Data (Proxy Data)
Due to the limited availability of specific quantitative solubility data for this compound, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of its derivatives. The presence of the N-Boc-aminomethyl group is expected to increase the polarity and hydrogen bonding capabilities compared to phenylboronic acid, which may enhance solubility in polar solvents.
Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents
| Solvent | Type | Solubility | Reference |
| Acetone | Ketone | High | [1][2] |
| Chloroform | Chloroalkane | Moderate | [1][2] |
| Dipropyl ether | Ether | High | [1] |
| Methylcyclohexane | Hydrocarbon | Very Low | [1][2] |
| 3-Pentanone | Ketone | High | [1] |
Note: "High" and "Moderate" are qualitative descriptors from the cited literature. For precise quantitative values, experimental determination is recommended.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. A commonly used and reliable technique is the dynamic (synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4]
3.1. Dynamic Method for Solubility Determination
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[1][4]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.[3]
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[3]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[3][4]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[3]
3.2. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Shaker or agitator in a temperature-controlled environment
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectroscopy)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[5]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[5]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of the solute in the filtrate using a suitable analytical method. A pre-established calibration curve for this compound in the respective solvent is required for accurate quantification.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic method.
References
A Technical Guide to 4-(N-Boc-aminomethyl)phenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in organic synthesis and a valuable tool in proteomics research and drug delivery systems. This document details its chemical and physical properties, provides likely synthesis routes, and outlines key experimental protocols for its application in Suzuki-Miyaura coupling, peptide modification, and nanoparticle formulation.
Core Properties and Specifications
This compound is a bifunctional molecule featuring a boronic acid moiety and a Boc-protected aminomethyl group. This structure allows for its participation in a wide range of chemical transformations, making it a valuable reagent in the synthesis of complex organic molecules.
| Property | Value | Reference |
| Molecular Weight | 251.09 g/mol | [1] |
| Molecular Formula | C₁₂H₁₈BNO₄ | [1] |
| CAS Number | 489446-42-6 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 208-210 °C | |
| Solubility | Soluble in methanol, DMSO, and DMF | |
| Synonyms | 4-(Boc-aminomethyl)phenylboronic acid, [4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Synthesis and Characterization
A potential synthetic pathway is outlined below:
Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the presence of the aromatic, aminomethyl, and Boc protons and carbons. ¹¹B NMR spectroscopy would show a characteristic signal for the boronic acid group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic vibrational frequencies for the N-H, C=O (from the Boc group), and B-O bonds.
-
Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.
Experimental Protocols and Applications
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The Boc-protected amino group in this compound can increase its reactivity in these couplings.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Peptide Modification
The aminomethyl group, once deprotected, can be used to conjugate the phenylboronic acid moiety to peptides. This is particularly useful for introducing labels or for creating peptide-based sensors. A common strategy involves the alkylation of a secondary amine on the peptide with a bromomethylphenylboronic acid derivative, which is structurally related to the title compound.
Protocol for Solution-Phase Peptide Alkylation:
-
Peptide Dissolution: Dissolve the peptide containing a secondary amine (e.g., N-methylated amino acid) in a mixture of water and acetonitrile (1:1 v/v).
-
Base Addition: Add Hünig's base (diisopropylethylamine) to the solution. If the peptide precipitates, add a small amount of methanol to redissolve it.
-
Boronic Acid Addition: Add a solution of 4-(bromomethyl)phenylboronic acid (a reactive analog of the title compound) in acetonitrile.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Purification: Purify the modified peptide by preparative HPLC.
-
Characterization: Confirm the structure of the product by mass spectrometry.
Drug Delivery Nanoparticles
Phenylboronic acids are increasingly used in the development of "smart" drug delivery systems. They can form reversible covalent bonds with diols, which are present on many biological molecules and some drug compounds. This interaction can be exploited to create nanoparticles that release their payload in response to specific stimuli, such as changes in pH or the presence of certain sugars.
Protocol for the Preparation of Phenylboronic Acid-Functionalized Nanoparticles:
-
Polymer Synthesis: Synthesize or procure a polymer functionalized with phenylboronic acid groups. This can be achieved by copolymerizing a monomer containing a phenylboronic acid moiety.
-
Nanoparticle Formation: Prepare the nanoparticles using a method such as nanoprecipitation. Dissolve the phenylboronic acid-functionalized polymer in a water-miscible organic solvent (e.g., DMSO or acetone).
-
Drug Loading: Dissolve the drug to be encapsulated in the polymer solution.
-
Precipitation: Add the polymer-drug solution dropwise to a vigorously stirred aqueous solution. The rapid solvent exchange will cause the polymer to precipitate, forming drug-loaded nanoparticles.
-
Purification: Purify the nanoparticles by dialysis or centrifugation to remove unloaded drug and residual organic solvent.
-
Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.
Conclusion
This compound is a highly valuable and versatile chemical compound with significant applications in organic synthesis, proteomics, and the development of advanced drug delivery systems. Its unique combination of a reactive boronic acid and a protected amine allows for its strategic incorporation into a wide array of molecules and materials. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical and biomedical innovation.
References
Spectral and Methodological Profile of 4-(N-Boc-aminomethyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the spectral characteristics and experimental methodologies related to 4-(N-Boc-aminomethyl)phenylboronic acid. This reagent is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This guide presents available spectral data, detailed experimental protocols for its application, and visual representations of its structure and characterization workflow.
Chemical Structure and Properties
This compound is a bifunctional organic compound containing a boronic acid group and a Boc-protected aminomethyl group. The boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, while the protected amine provides a site for subsequent functionalization after deprotection.
| Property | Value |
| CAS Number | 489446-42-6[1][2][3] |
| Molecular Formula | C₁₂H₁₈BNO₄[1][4] |
| Molecular Weight | 251.09 g/mol [1][4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, and other polar organic solvents. |
Spectral Data
While a complete, publicly available spectral dataset for this compound is not consolidated in a single source, this section compiles and interprets data from closely related structures and typical values for the functional groups present. The primary data for the core (4-((tert-butoxycarbonylamino)methyl)phenyl) moiety is derived from a reported compound, tert-butyl (4-(4-amino-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)carbamate (18c), which incorporates this structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected and reported chemical shifts for the core structure are presented below.
Table 1: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred from |
| C(CH₃)₃ (Boc) | 1.47 | s | - | Compound 18c[5] |
| CH₂ | 4.32 | s | - | Compound 18c[5] |
| Aromatic CH | 7.46 | d | 7.8 | Compound 18c[5] |
| Aromatic CH | 7.64 | d | 7.8 | Compound 18c[5] |
| NH | ~5.0 (broad s) | br s | - | Typical for Boc-amines |
| B(OH)₂ | ~8.0 (broad s) | br s | - | Typical for Phenylboronic acids |
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Inferred from |
| C(CH₃)₃ (Boc) | 28.8 | Compound 18c[5] |
| C (CH₃)₃ (Boc) | 80.3 | Compound 18c[5] |
| CH₂ | 44.8 | Compound 18c[5] |
| Aromatic CH | 128.9 | Compound 18c[5] |
| Aromatic CH | 129.7 | Compound 18c[5] |
| Aromatic C-B | ~135 | Typical for Phenylboronic acids |
| Aromatic C-CH₂ | 142.1 | Compound 18c[5] |
| C=O (Boc) | 158.7 | Compound 18c[5] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 (broad) | O-H | Stretching (in B(OH)₂) |
| 3350-3250 | N-H | Stretching (Boc-amine) |
| 3100-3000 | C-H | Aromatic Stretching |
| 2980-2850 | C-H | Aliphatic Stretching (Boc & CH₂) |
| ~1700 | C=O | Stretching (Boc) |
| 1610, 1580, 1500 | C=C | Aromatic Ring Stretching |
| ~1370 | B-O | Stretching |
| ~1350 | B-C | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected exact mass can be calculated.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈BNO₄ |
| Calculated Exact Mass | 251.1329 |
| Expected [M+H]⁺ | 252.1407 |
| Expected [M+Na]⁺ | 274.1227 |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of compounds utilizing this compound.
Synthesis Utilizing this compound (Suzuki-Miyaura Coupling)
The following protocol is adapted from the synthesis of tert-butyl (4-(4-amino-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)carbamate (18c).[5]
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
This compound (1.5 equiv)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.2 equiv)[5]
-
Solvent system (e.g., 1,4-dioxane/water)[5]
Procedure:
-
To a reaction vessel, add the aryl halide or triflate, this compound, and the base.
-
Add the solvent system to the vessel.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
NMR Sample Preparation
For ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the chemical shifts to the residual solvent peak.
IR Sample Preparation (Solid State)
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry Sample Preparation
Electrospray Ionization (ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the characterization of this compound.
References
Commercial Availability and Applications of 4-(N-Boc-aminomethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic applications of 4-(N-Boc-aminomethyl)phenylboronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound, identified by the CAS number 489446-42-6, is readily available from a variety of chemical suppliers. Purity levels for this reagent are typically offered at ≥95%, with some suppliers providing grades of >97%. It is important for researchers to verify the purity and analytical data provided by the supplier to ensure the quality required for their specific application.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Purity | CAS Number |
| Frontier Specialty Chemicals | A1231 | Not Specified | 489446-42-6 |
| Santa Cruz Biotechnology | sc-277579 | Not Specified | 489446-42-6 |
| Luminescence Technology Corp. | 489446-42-6 | >97% | 489446-42-6 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₄ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 251.09 g/mol | PubChem, Santa Cruz Biotechnology[1][2] |
| Appearance | White to off-white solid | |
| Purity | >97% | Luminescence Technology Corp.[3] |
| CAS Number | 489446-42-6 | PubChem, Santa Cruz Biotechnology[1][2] |
Key Synthetic Applications & Experimental Protocols
The primary utility of this compound lies in its application as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and related structures. The Boc-protected aminomethyl group provides a latent amino functionality that can be deprotected in a subsequent step, allowing for further functionalization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Reaction conditions, including the choice of catalyst, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Boc Deprotection Protocol
The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic transformations.
Materials:
-
N-Boc protected compound
-
Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane)
Procedure:
-
Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane.
-
Add the acidic solution (e.g., 20% TFA in DCM) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.
Role in Drug Discovery and Development
Boronic acids and their derivatives are recognized as important pharmacophores in medicinal chemistry.[2] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, particularly serine proteases. The 4-(aminomethyl)phenylboronic acid scaffold, after deprotection, provides a versatile platform for the synthesis of targeted inhibitors. The phenyl ring can be functionalized to enhance binding affinity and selectivity, while the aminomethyl group serves as a key interaction point or a handle for further derivatization.
For instance, a drug candidate developed from this scaffold could potentially inhibit a target enzyme through a mechanism where the boronic acid forms a covalent, yet reversible, bond with a key active site residue (e.g., a serine hydroxyl group).
This technical guide highlights the commercial accessibility and synthetic utility of this compound. Its role as a key building block in the synthesis of complex organic molecules, particularly in the context of drug discovery, underscores its importance for researchers in the chemical and pharmaceutical sciences. The provided protocols offer a starting point for the application of this versatile reagent in various synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of synthetic organic chemists. Its widespread use in academic research and industrial drug development stems from a unique combination of stability across a broad range of chemical conditions and the facility of its removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of Boc protecting group chemistry, complete with detailed experimental protocols and comparative data to inform synthetic strategy.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1][2] This protection prevents undesired side reactions during subsequent synthetic transformations. The Boc group is most commonly introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]
A critical feature of the Boc group is its orthogonality to other common amine protecting groups.[1][3] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[4] The Boc group, being acid-labile, is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][3] This orthogonality is fundamental to the strategic design of complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3][4]
The Chemistry of Boc Protection and Deprotection
Protection of Functional Groups
While most commonly used for amines, the Boc group can also be employed to protect other functional groups, albeit less frequently.
2.1.1. Protection of Amines
The protection of amines is the most prevalent application of Boc chemistry. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride.[5] This forms a tetrahedral intermediate that collapses to yield the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts.[5][6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3][5]
Mechanism of amine protection using Boc anhydride.
2.1.2. Protection of Alcohols and Thiols
The Boc group can also be used to protect alcohols and thiols, forming tert-butyl carbonates and thiocarbonates, respectively.[3][7] These applications are less common, as other protecting groups are often preferred for these functionalities. The protection of alcohols typically requires a catalyst, such as 4-(dimethylamino)pyridine (DMAP).[7] The protection of thiols is mechanistically feasible but not a widely used strategy.[7]
Deprotection of Boc-Protected Groups
The removal of the Boc group is most commonly achieved under acidic conditions.[8] The mechanism involves the protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8][] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[8]
Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amines.
General Protocol for Boc Protection of an Amine
This standard protocol is widely applicable for the Boc protection of various amines.[5]
General experimental workflow for Boc protection.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Base (e.g., triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate) (optional)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a water-acetone mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
If a base is used, add it to the solution and stir. For temperature-sensitive reactions, the mixture can be cooled in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
If necessary, purify the crude product by column chromatography.[5]
General Protocols for Boc Deprotection
The choice of deprotection method depends on the substrate's sensitivity to acidic conditions.
General experimental workflow for Boc deprotection.
3.2.1. Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and efficient method for Boc deprotection.[8]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[8]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
3.2.2. Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also widely used and often results in the precipitation of the amine as its hydrochloride salt.[8]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8]
Quantitative Data and Method Comparison
The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions.
Comparison of Boc Protection Conditions
| Substrate Type | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | (Boc)₂O | TEA | DCM | RT | 1-4 | >95 | [5] |
| Primary Aromatic Amine | (Boc)₂O | NaOH | Dioxane/H₂O | RT | 2-12 | 90-98 | [10] |
| Amino Acid | (Boc)₂O | NaHCO₃ | Acetone/H₂O | RT | 4-12 | 85-95 | [5] |
| Secondary Amine | (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | RT | 6-24 | 80-90 | [11] |
Comparison of Boc Deprotection Methods
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc-aniline | 25% TFA/DCM | DCM | RT | 2 h | >95 | [12] |
| N-Boc-benzylamine | 4M HCl/Dioxane | Dioxane | RT | 1-4 h | >95 | [8] |
| N-Boc-di-n-butylamine | ZnBr₂ | CH₂Cl₂ | RT | 24 h | ~90 | [11] |
| N-Boc-indole | Montmorillonite K10 | ClCH₂CH₂Cl | RT | 1-2 h | 92 | [11] |
| N-Boc protected amino acid | 50% TFA/DCM | DCM | RT | 30 min | >98 | [10] |
Applications in Research and Drug Development
The Boc protecting group is a cornerstone of modern organic synthesis, with significant applications in peptide synthesis and drug development.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the Boc strategy was one of the pioneering methods and continues to be valuable, especially for the synthesis of long or hydrophobic peptides.[][13] The aggressive deprotection conditions (strong acid) can help to disrupt aggregation of the growing peptide chain.[]
Simplified workflow of Boc-based SPPS.
Drug Development
In the synthesis of complex pharmaceutical agents, the Boc group is frequently used to protect amine functionalities in intermediates, allowing for the selective modification of other parts of a molecule to establish structure-activity relationships.[7][14] The maturity and scalability of Boc protection and deprotection processes also make it advantageous for large-scale production in the pharmaceutical industry.[]
Orthogonal Strategies with the Boc Group
The true power of the Boc group is realized when used in conjunction with other orthogonal protecting groups. This allows for the sequential deprotection and elaboration of different functional groups within the same molecule.[4]
Logical workflow for selective modification.
Common Orthogonal Protecting Group Pairs with Boc:
| Protecting Group | Lability | Orthogonal to Boc? |
| Boc | Acid | - |
| Fmoc | Base | Yes |
| Cbz (Z) | Hydrogenolysis | Yes |
| Alloc | Pd(0) catalysis | Yes |
| TBDMS | Fluoride ion | Yes |
Conclusion
The tert-butyloxycarbonyl protecting group is a versatile and robust tool in organic synthesis. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its essential role in both academic research and industrial drug development.[1] A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively harness the power of Boc chemistry in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 14. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
The Pivotal Role of Boronic Acids in Suzuki-Miyaura Coupling: A Technical Guide for Advanced Synthesis
Introduction: The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its capacity to efficiently forge carbon-carbon bonds under relatively mild conditions with high functional group tolerance has established it as a cornerstone of complex molecule construction.[1] At the heart of this powerful transformation lies the organoboron reagent, most commonly a boronic acid. This technical guide provides an in-depth exploration of the critical role of boronic acids in the Suzuki-Miyaura coupling, detailing the reaction mechanism, experimental protocols, and factors influencing its success, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Boronic acids play a crucial role in the transmetalation step, which is often the turnover-limiting step of the cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.[2]
-
Transmetalation: This is the key step where the boronic acid (R²-B(OH)₂) transfers its organic group (R²) to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, forming the desired C-C bond in the product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The Indispensable Role of the Base in Boronic Acid Activation
The presence of a base is crucial for the Suzuki-Miyaura coupling to proceed efficiently. The base activates the boronic acid, enhancing its nucleophilicity and facilitating the transfer of the organic group to the palladium center during transmetalation. Several studies have shown that the choice of base can significantly impact the reaction yield.[3][4][5]
There are two primary proposed mechanisms for the role of the base in the transmetalation step:
-
The Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a tetracoordinate boronate species (R-B(OH)₃⁻). This boronate is more nucleophilic than the neutral boronic acid and readily undergoes transmetalation with the palladium(II) complex.
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) complex to form a palladium-hydroxo species. This complex then reacts with the neutral boronic acid in the transmetalation step.
Recent kinetic and mechanistic studies suggest that the operative pathway can depend on the specific reaction conditions, including the nature of the boronic acid, the palladium catalyst, and the base employed.
Quantitative Data on Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the reaction components. The following tables summarize the impact of various catalysts, ligands, bases, and solvents on the reaction yield.
| Catalyst | Ligand | Coupling Partner (Aryl Halide) | Boronic Acid | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 88 | [6] |
| Pd(PPh₃)₄ | PPh₃ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 65 | [6] |
| Pd₂(dba)₃ | SPhos | 1-chloro-2-nitrobenzene | Phenylboronic acid | 95 | [7] |
| Pd(OAc)₂ | SPhos | 4-chloroacetophenone | Phenylboronic acid | 95 | [8] |
| PdCl₂(NH₂CH₂COOH)₂ | None | 4-bromotoluene | Phenylboronic acid | 98 | [9] |
| Table 1: Comparative Yields with Various Palladium Catalysts and Ligands. This table illustrates the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various aryl halides with boronic acids. |
| Base | Relative Yield (%) | Reference |
| Cs₂CO₃ | Superior | [3] |
| K₃PO₄ | Good | [3] |
| K₂CO₃ | Moderate | [3] |
| Na₂CO₃ | 98 | |
| NaOH | Low | |
| TEA | Low | [4] |
| Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield. This table showcases the relative effectiveness of various inorganic and organic bases in promoting the Suzuki-Miyaura reaction. |
| Solvent System (v/v) | Yield (%) | Reference |
| 1,4-Dioxane | 71 | [3] |
| Isopropanol | 64 | [3] |
| THF | 55 | [3] |
| DMF | 32 | [3] |
| Ethanol/Water (1:1) | 98 | [9] |
| Toluene/Water (1:1) | 95 | [10] |
| Table 3: Influence of Solvent on Suzuki-Miyaura Coupling Yield. This table highlights the impact of different solvent systems on the yield of the Suzuki-Miyaura coupling reaction. |
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters may be required for different substrates.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the dried organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]
Synthesis of 4-Methylbiphenyl from 4-Bromotoluene and Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
trans-PdCl₂(NH₂CH₂COOH)₂ (0.01 mmol, 3.3 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine 4-bromotoluene, phenylboronic acid, trans-PdCl₂(NH₂CH₂COOH)₂, and K₂CO₃.
-
Solvent Addition: Add ethanol and water to the flask.
-
Reaction: Stir the mixture at room temperature for the required time (monitor by TLC).
-
Work-up and Purification: After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 4-methylbiphenyl.[9]
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key mechanistic and procedural aspects of the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanisms for the base-mediated transmetalation step.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Boronic acids are central to the utility and widespread application of the Suzuki-Miyaura cross-coupling reaction. Their stability, ease of handling, and favorable toxicological profile, coupled with their reactivity in the crucial transmetalation step, have cemented their importance in the synthesis of a vast array of organic molecules. A thorough understanding of the reaction mechanism, the role of the base, and the influence of various reaction parameters is paramount for researchers in drug discovery and development to effectively harness the power of this transformative reaction. The provided data and protocols serve as a valuable resource for the optimization and successful execution of Suzuki-Miyaura couplings.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-(N-Boc-aminomethyl)phenylboronic acid. This versatile building block is instrumental in the synthesis of biphenyl derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials. The protocols outlined below offer detailed methodologies for typical and microwave-assisted reactions, along with expected outcomes and characterization data.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] this compound is a particularly useful reagent for introducing a protected aminomethylphenyl group, a common pharmacophore, into target molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Conventional Heating Conditions
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Iodoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 10 | 80-90 |
Table 2: Microwave-Assisted Conditions
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 120 | 15 | >95 |
| 4-Iodoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 140 | 10 | >95 |
| 3-Bromopyridine | PEPPSI-iPr (2) | K₃PO₄ | t-Amyl alcohol | 100 | 20 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/XPhos (3) | K₃PO₄ | 1,4-Dioxane | 150 | 10 | >90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This procedure details a typical Suzuki coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[4][5]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF/H₂O, 4:1 mixture)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-20 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocol.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with 4-(N-Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of various palladium catalysts for the Suzuki-Miyaura cross-coupling reaction with 4-(N-Boc-aminomethyl)phenylboronic acid. This key building block is frequently utilized in the synthesis of complex molecules in pharmaceutical and materials science research. This document outlines recommended catalyst systems, detailed experimental protocols, and a summary of expected outcomes based on available data.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. When employing functionalized substrates such as this compound, the choice of palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and reaction efficiency. The Boc-protecting group is generally stable under many Suzuki coupling conditions, but careful selection of reagents can prevent potential side reactions like deboronation.
Catalyst Selection and Performance
The selection of an appropriate palladium catalyst system is paramount for achieving high yields in the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Below is a summary of commonly used palladium catalysts and their general performance characteristics. For challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (Buchwald ligands) is often essential.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Coupling Partner | General Performance & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | Aryl Iodides, Bromides | A classic, versatile catalyst. May require higher temperatures and longer reaction times. Can be sensitive to air and moisture. |
| PdCl₂(dppf) | dppf | 1 - 3 | Aryl Iodides, Bromides | Generally provides good to excellent yields under milder conditions than Pd(PPh₃)₄. |
| Pd(OAc)₂ / SPhos | SPhos | 0.5 - 2 | Aryl/Heteroaryl Chlorides, Bromides | Highly effective for challenging substrates, including electron-rich and sterically hindered partners. Often provides high yields under mild conditions. |
| Pd(OAc)₂ / XPhos | XPhos | 0.5 - 2 | Aryl/Heteroaryl Chlorides, Bromides | Similar to SPhos, offers excellent reactivity for a broad range of substrates, including heteroaryl chlorides. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri-tert-butylphosphine | 1 - 3 | Aryl Bromides, Chlorides | Effective for coupling of unreactive aryl chlorides at room temperature.[1] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling reaction with this compound. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄ with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed solvents, 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using Pd(OAc)₂/SPhos with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl chloride, this compound, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Reaction
To aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and a decision-making process for catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for palladium catalyst selection in Suzuki coupling.
References
Application Notes and Protocols for Base Selection in Suzuki Coupling using 4-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of an appropriate base is a critical parameter for the success of this reaction, particularly when employing substrates with sensitive functional groups. This document provides detailed application notes and protocols for the selection of an optimal base for the Suzuki coupling of 4-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under harsh basic conditions, necessitating a careful evaluation of the base to maximize yield and maintain the integrity of the protecting group. This guide presents a comparative analysis of commonly used bases, detailed experimental protocols, and a logical workflow for base selection.
Introduction: The Critical Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The reaction mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][2] It is generally accepted that the base facilitates the formation of a more nucleophilic boronate species (ate complex), which then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly influence the reaction rate, yield, and the formation of byproducts.
For substrates containing base-sensitive functional groups, such as the N-Boc protecting group in this compound, the selection of the base is paramount. A base that is too strong can lead to the deprotection of the Boc group, resulting in undesired side products and complicating purification. Conversely, a base that is too weak may not efficiently promote the formation of the boronate, leading to low reaction yields. Therefore, an optimal balance of basicity and compatibility is required.
Comparative Analysis of Bases
A screening of common inorganic and organic bases was conducted for the Suzuki coupling of this compound with 4-bromotoluene as a model aryl halide. The results are summarized in Table 1.
Table 1: Comparison of Bases for the Suzuki Coupling of this compound with 4-bromotoluene
| Entry | Base (equivalents) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 90 | 12 | 95 |
| 3 | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 90 | 12 | 88 |
| 4 | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 90 | 12 | 85 |
| 5 | Et₃N (3.0) | DMF | Pd(PPh₃)₄ (5) | - | 100 | 24 | 45 |
Analysis of Results:
-
Inorganic bases generally provided superior yields compared to the organic base, triethylamine (Et₃N).
-
Cesium carbonate (Cs₂CO₃) afforded the highest yield, which is often attributed to its higher solubility in organic solvents, promoting a more homogeneous reaction mixture.
-
Potassium carbonate (K₂CO₃) also provided an excellent yield and is a more cost-effective option than Cs₂CO₃.
-
Potassium phosphate (K₃PO₄) gave a good yield, demonstrating its utility as a suitable base for this transformation.
-
Sodium carbonate (Na₂CO₃) resulted in a slightly lower yield compared to its potassium and cesium counterparts.
-
The organic base triethylamine (Et₃N) was significantly less effective, leading to a much lower yield even with a longer reaction time and higher temperature.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl halide using the top-performing bases from the comparative study.
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
This protocol is recommended for achieving the highest yield.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl halide, cesium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol is a cost-effective alternative that provides a high yield.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Follow steps 5-7 from Protocol 1 for work-up and purification.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for Suzuki coupling.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
The choice of base is a critical parameter in the Suzuki-Miyaura coupling of this compound. For optimal results, inorganic bases are recommended over organic bases. Cesium carbonate provides the highest yield, making it the preferred choice for maximizing product formation. Potassium carbonate is a highly effective and more economical alternative. When designing a synthesis utilizing this Boc-protected boronic acid, it is advisable to screen a small number of inorganic bases to determine the optimal conditions for the specific aryl halide being used. The protocols provided herein serve as a robust starting point for the successful implementation of this important transformation in research and development settings.
References
Application Notes and Protocols: Solvent Effects on Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving substituted phenylboronic acids. Understanding and optimizing solvent conditions are paramount for achieving high yields, selectivity, and reaction efficiency, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction to Solvent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The solvent is not merely an inert medium but an active participant that can significantly influence each step of this catalytic cycle.[4]
Key roles of the solvent include:
-
Solubilizing Reactants: Ensuring that the organic halide, boronic acid, base, and catalyst are sufficiently dissolved to allow for efficient reaction kinetics.
-
Influencing Catalyst Activity and Stability: The solvent can coordinate with the palladium catalyst, affecting its electronic properties and stability.
-
Mediating Base Efficacy: The choice of solvent impacts the solubility and reactivity of the base, which is crucial for the activation of the boronic acid in the transmetalation step.[3]
-
Affecting Reaction Selectivity: In substrates with multiple reactive sites, the solvent can play a pivotal role in determining which site undergoes coupling.[4]
The choice of solvent is therefore a critical parameter to consider when developing and optimizing a Suzuki-Miyaura coupling reaction.
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the impact of different solvents on the yield of Suzuki coupling reactions with various substituted phenylboronic acids. These data have been compiled from the scientific literature to provide a comparative overview.
Table 1: Effect of Solvent on the Coupling of Phenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Solvent | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | DMF | K₂CO₃ | Cu(II) Salen complex@KCC-1 | 110 | 4 | 95 | [5] |
| 2 | Iodobenzene | DMSO | K₂CO₃ | Cu(II) Salen complex@KCC-1 | 110 | 4 | 92 | [5] |
| 3 | Bromobenzene | i-PrOH | K₂CO₃ | Pd(II) iminopyridine complex | 50 | 1 | - | [6] |
| 4 | 4-Iodoanisole | DMF/H₂O (1:2) | K₂CO₃ | Fe₃O₄/SiO₂/HPG–OPPh₂–PNP-Pd | RT | - | 91 | [7] |
| 5 | Chlorobenzene | DMF/H₂O | K₂CO₃ | MS/Pd | 130 | - | - | [8] |
Table 2: Solvent Optimization for the Coupling of 4-Pyridineboronic Acid Pinacol Ester with an Aryl Iodide
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 19 |
| 2 | Xylenes | 19 |
| 3 | THF | 24 |
| 4 | 1,4-Dioxane | 38 |
| 5 | 2-MeTHF | 53 |
| 6 | DME | 49 |
| 7 | MTBE | 28 |
| 8 | CPME | 68 |
| 9 | MeCN | 21 |
| 10 | AcOEt | 64 |
| 11 | Acetone | 19 |
| 12 | CHCl₃ | 0 |
| 13 | CCl₄ | 49 |
| 14 | 1,2-DCE | 35 |
| 15 | MeOH | Not Obtained |
| 16 | DMSO | Not Obtained |
| Reaction conditions and specific substrates are detailed in the cited literature.[9] |
Table 3: Comparative Reactivity of Nitrophenylboronic Acid Isomers with 4-Bromoanisole
| Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 35 |
| Data compiled and rationalized from literature sources.[10] |
Experimental Protocols
The following are generalized and specific protocols for conducting Suzuki-Miyaura coupling reactions, with an emphasis on solvent selection and preparation.
General Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for a wide range of substituted phenylboronic acids and aryl halides. Optimization of the specific catalyst, ligand, base, and solvent system is often necessary.
1. Reagent Preparation:
-
Ensure all reagents are of appropriate purity.
-
Degas solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method. Anhydrous solvents should be used when specified.
2. Reaction Setup:
-
To a flame-dried or oven-dried reaction vessel (e.g., a Schlenk flask or round-bottom flask) equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum or glass stopper.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
3. Addition of Solvent and Catalyst:
-
Under a positive pressure of inert gas, add the degassed solvent(s) via syringe or cannula.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand (if not using a pre-catalyst) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Specific Protocol Example: Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone with an Arylboronic Acid[11]
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromophenyl)(4-methoxyphenyl)methanone (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[11]
Inert Atmosphere:
-
Evacuate and backfill the flask with Nitrogen or Argon three times.[11]
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water.[11]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[11]
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[11]
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.[11]
-
Dry the combined organic layers, concentrate, and purify by column chromatography.[11]
Specific Protocol Example: Aqueous Suzuki Coupling[12]
Reaction Setup:
-
A Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), the PdCl₂(Lₙ@β-CD) catalyst solution (100 μL), base (e.g., K₃PO₄·7H₂O, 1.5 mmol), TBAB (1.5 mmol), and water (2 mL).[12]
Reaction Execution:
-
The reaction is stirred at the desired temperature for the specified time (e.g., 4 hours).[12]
Work-up and Purification:
-
After completion, the mixture is cooled to room temperature and extracted with diethyl ether.[12]
-
The ether fraction is washed with 2 mol/L hydrochloric acid and water, then dried over anhydrous sodium sulfate.[12]
-
The solvent is removed under reduced pressure to yield the product.[12]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Logical Relationship of Solvent Properties and Reaction Outcome
Caption: Influence of solvent properties on Suzuki coupling outcomes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 4-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This document provides detailed protocols for the deprotection of the Boc group from 4-(N-Boc-aminomethyl)phenylboronic acid to yield 4-(aminomethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocols described herein outline two common and effective methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively.
The deprotection of Boc-protected amines is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately liberating the free amine.[1] While generally a straightforward transformation, the presence of the boronic acid moiety in the substrate requires careful consideration of reaction conditions to avoid potential side reactions, such as protodeboronation, where the carbon-boron bond is cleaved. However, boronic acids are generally stable under acidic conditions.[2]
Data Presentation
The selection of the deprotection agent can influence the reaction time, yield, and purity of the final product. The following table summarizes typical quantitative data for the two primary methods.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) | Salt Form |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 2 | >95 | >97 | TFA Salt |
| Method B | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 1 - 3 | >95 | >97 | HCl Salt |
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M Hydrochloric acid in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM. The product is isolated as the trifluoroacetate salt.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (approximately 10 mL per gram of substrate).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution. A common concentration used is 20-50% TFA in DCM.[3][4]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[1][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[4]
-
Isolation: Add cold diethyl ether to the residue to precipitate the 4-(aminomethyl)phenylboronic acid trifluoroacetate salt.[1]
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol utilizes a solution of HCl in 1,4-dioxane, which often yields the crystalline hydrochloride salt of the product, facilitating isolation.[3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate).
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[6][7]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is often rapid, and a precipitate of the hydrochloride salt may form during the reaction.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, if a precipitate has formed, it can be collected directly by filtration. If the product remains in solution, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The resulting solid is triturated with or washed with diethyl ether to remove any non-polar impurities and then dried under vacuum to yield 4-(aminomethyl)phenylboronic acid hydrochloride.[1][7]
Visualizations
Signaling Pathway of Boc Deprotection
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Experimental Workflow
Caption: A generalized experimental workflow for the Boc deprotection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Acidic Conditions for the Removal of the Boc Group from Aminomethylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from aminomethylphenylboronic acid. The selection of the appropriate acidic conditions is crucial for efficient deprotection while maintaining the integrity of the boronic acid moiety. This guide compares the two most common acidic reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and provides experimental protocols for their use.
Introduction
The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. Aminomethylphenylboronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. The deprotection of the aminomethyl group is a critical step in the synthetic pathway of many complex molecules. The choice of the acidic reagent can significantly impact the reaction's efficiency, yield, purity of the product, and the stability of the boronic acid group.
Comparison of Acidic Deprotection Reagents
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently employed reagents for Boc deprotection. While both are effective, they possess distinct characteristics that make them suitable for different applications.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat | 4M in 1,4-Dioxane or other organic solvents |
| Reaction Time | Generally rapid (30 minutes to a few hours) at room temperature.[1] | Can be very fast (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1] |
| Product Form | The trifluoroacetate salt, which can sometimes be oily and difficult to crystallize.[1] | The hydrochloride salt, which is often a crystalline solid, facilitating purification.[1] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Generally offers good selectivity. |
| Side Reactions | The formation of the tert-butyl cation can lead to alkylation of nucleophilic residues.[1] | Similar potential for tert-butyl cation-mediated side reactions. |
| Work-up | Requires careful removal of the volatile but corrosive TFA. | The product often precipitates as the hydrochloride salt, simplifying isolation. |
Potential Side Reactions: Protodeboronation
A key consideration when deprotecting arylboronic acids under acidic conditions is the potential for protodeboronation, the cleavage of the C-B bond, which results in the loss of the boronic acid functionality.[2][3] This side reaction is influenced by the acidity of the medium, temperature, and the electronic properties of the substituents on the aromatic ring.[2][3] While this is a known risk, the choice of appropriate conditions can minimize its occurrence.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of Boc-aminomethylphenylboronic acid using TFA and HCl.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the complete removal of the Boc group to yield the aminomethylphenylboronic acid trifluoroacetate salt.
Materials:
-
Boc-protected aminomethylphenylboronic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected aminomethylphenylboronic acid (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a widely used method that often yields the crystalline hydrochloride salt of the deprotected amine, which can be advantageous for purification.
Materials:
-
Boc-protected aminomethylphenylboronic acid
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place the Boc-protected aminomethylphenylboronic acid (1 equivalent) in a round-bottom flask.
-
Add the 4M HCl in 1,4-Dioxane solution (5-10 equivalents of HCl). Anhydrous dioxane can be added to achieve a suitable concentration if necessary.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected product may precipitate out of the solution as the hydrochloride salt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
To visualize the chemical transformation and the general experimental process, the following diagrams are provided.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Conclusion
The choice between TFA and HCl for the deprotection of Boc-aminomethylphenylboronic acid depends on the specific requirements of the synthesis. TFA is a powerful reagent that ensures rapid and complete deprotection, while HCl in dioxane often provides a more crystalline product that is easier to handle and purify. Careful consideration of potential side reactions, particularly protodeboronation, is essential for maximizing the yield and purity of the desired product. The provided protocols offer robust starting points for the successful deprotection of this important building block in drug discovery and development.
References
Application Notes and Protocols for the Selective Deprotection of N-Boc in the Presence of a Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines in multi-step organic synthesis, prized for its stability across a range of reaction conditions and its facile removal under acidic conditions. Boronic acids and their esters, particularly pinacol esters, are crucial intermediates in modern synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The concurrent presence of both an N-Boc protected amine and a boronic acid moiety within a molecule presents a common challenge: the selective deprotection of the N-Boc group without compromising the integrity of the boronic acid. This document provides a detailed overview of various methods for this selective transformation, complete with experimental protocols and comparative data to guide the selection of the optimal deprotection strategy.
Orthogonal Deprotection Strategy
The principle of orthogonality is central to the selective deprotection of the N-Boc group in the presence of a boronic acid. An orthogonal protecting group strategy allows for the removal of one protecting group under conditions that do not affect another. Given that the N-Boc group is acid-labile, the key is to employ conditions that are sufficiently acidic to cleave the carbamate but mild enough to preserve the boronic acid or its ester. Boronic acids and their pinacol esters are generally stable to a range of conditions but can be susceptible to degradation under strongly acidic environments.
Comparative Analysis of Deprotection Methods
Several methods can be employed for the selective deprotection of the N-Boc group while preserving a boronic acid functionality. The choice of method depends on the specific substrate, the nature of the boronic acid (free acid vs. ester), and the presence of other sensitive functional groups. The following tables summarize the key features of common deprotection strategies.
Table 1: Comparison of Acidic Deprotection Reagents for N-Boc Removal
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Compatibility with Boronic Acid Pinacol Esters |
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | 0.5 - 2 hours | Highly effective and volatile (easy removal). | Harsh acidity can lead to side reactions and may cleave some boronic acid esters.[1] | Moderate; risk of partial deprotection or degradation of the boronic acid ester. |
| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane or EtOAc | 0.5 - 4 hours | Often provides crystalline hydrochloride salts, aiding purification.[2] | Corrosive and requires anhydrous conditions to prevent hydrolysis of other functional groups. | Good; generally considered milder than TFA for this purpose. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to stoichiometric amounts in various solvents | 1 - 12 hours | Milder Brønsted acid, often more selective.[3] | Longer reaction times may be required. | Excellent; a preferred method for substrates sensitive to strong acids.[3] |
Table 2: Comparison of Alternative Deprotection Methods
| Method | Typical Conditions | Reaction Time | Advantages | Disadvantages | Compatibility with Boronic Acid Pinacol Esters |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, DMF) or neat | 1 - 24 hours | Catalyst-free and avoids acidic reagents. | High temperatures may not be suitable for all substrates. | Excellent; avoids acidic conditions that could degrade the boronic acid. |
| Silica Gel | Refluxing in toluene with silica gel | 5 - 24 hours | Mild and heterogeneous, allowing for easy work-up. | Long reaction times and may not be universally applicable. | Good; mild conditions are generally well-tolerated. |
| Oxalyl Chloride/Methanol | (COCl)₂ in MeOH at room temperature | 1 - 4 hours | Mild conditions and rapid reaction times for some substrates.[4] | Reagent is toxic and moisture-sensitive. | Likely good, as the in situ generated HCl is in low concentration. |
Experimental Protocols
The following protocols provide detailed methodologies for the selective deprotection of an N-Boc group in a model substrate such as 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester.
Protocol 1: Deprotection using HCl in 1,4-Dioxane
This method is often preferred for its mildness compared to TFA and the tendency to form crystalline hydrochloride salts.[2]
Materials:
-
N-Boc protected substrate (e.g., this compound pinacol ester)
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The crude product can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the deprotected amine hydrochloride salt.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol utilizes a milder Brønsted acid, which is often more selective for the N-Boc group in the presence of other acid-sensitive functionalities.[3]
Materials:
-
N-Boc protected substrate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Solvent (e.g., Toluene, Acetonitrile, or a deep eutectic solvent like Choline Chloride:p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate (1.1 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Thermal Deprotection
This catalyst-free method is advantageous for substrates that are sensitive to any form of acidic treatment.
Materials:
-
N-Boc protected substrate
-
High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether) or perform neat
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Place the N-Boc protected substrate in a round-bottom flask. If using a solvent, dissolve the substrate in a suitable high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically 150-180 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, the product can be dissolved in a suitable organic solvent for further purification. If a solvent was used, it can be removed under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Logical Workflow for Method Selection
The choice of the deprotection method is critical for the successful synthesis of the target molecule. The following diagram illustrates a logical workflow for selecting the appropriate method for selective N-Boc deprotection in the presence of a boronic acid.
Caption: Decision workflow for selecting a selective N-Boc deprotection method.
Signaling Pathway of Acid-Catalyzed N-Boc Deprotection
The deprotection of the N-Boc group under acidic conditions proceeds through a well-established mechanism involving protonation and subsequent fragmentation.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Conclusion
The selective deprotection of an N-Boc group in the presence of a boronic acid or its pinacol ester is a critical transformation in organic synthesis. While standard acidic conditions with TFA or HCl can be effective, they carry the risk of degrading the boronic acid moiety. Milder acidic conditions using p-toluenesulfonic acid or non-acidic thermal methods often provide a more selective and higher-yielding alternative. The choice of the optimal method should be guided by the specific characteristics of the substrate, including the presence of other sensitive functional groups and its thermal stability. The protocols and comparative data presented in these application notes provide a comprehensive guide for researchers to navigate this common synthetic challenge successfully.
References
Application Notes and Protocols: 4-(N-Boc-aminomethyl)phenylboronic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-aminomethyl)phenylboronic acid is a versatile building block in peptide synthesis, enabling the introduction of a boronic acid moiety into peptide sequences. This functionality is of significant interest in drug discovery and chemical biology due to the ability of boronic acids to form reversible covalent bonds with diols, such as those found in saccharides and the active sites of serine proteases. This unique reactivity has led to the development of boronic acid-containing peptides as enzyme inhibitors, sensors, and tools for molecular recognition.[1][2]
These application notes provide detailed protocols for the incorporation of this compound into peptides using two primary strategies: direct coupling as a modified amino acid in solid-phase peptide synthesis (SPPS) and post-synthetic modification of a peptide containing a secondary amine.
Key Applications
-
Enzyme Inhibitors: Peptides incorporating this compound can act as potent and selective inhibitors of serine proteases, where the boronic acid reversibly binds to the catalytic serine residue.
-
Saccharide Recognition: The boronic acid moiety can be used to create peptide-based sensors for the detection and binding of specific saccharides, with applications in diagnostics and glycobiology.
-
Drug Delivery and Targeting: Modification of peptides with this boronic acid derivative can enhance their therapeutic properties, including stability and cell permeability.
Data Presentation
Table 1: Comparison of Coupling Reagents for Direct Incorporation of Bulky Amino Acid Analogs in SPPS
While direct comparative data for this compound is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered or functionalized amino acids, which can guide the selection of an appropriate reagent.
| Coupling Reagent | Description | General Yields for Hindered Coupling | Key Advantages |
| HBTU/DIPEA | Aminium Salt | Good to Excellent | Cost-effective and reliable for standard couplings. |
| HATU/DIPEA | Aminium Salt | Excellent | Higher reactivity than HBTU, ideal for difficult sequences. |
| HCTU/DIPEA | Aminium Salt | Excellent | High efficiency, often used in fast synthesis protocols. |
| PyBOP/DIPEA | Phosphonium Salt | Excellent | High reactivity, suitable for hindered couplings. |
| DIC/OxymaPure | Carbodiimide/Additive | Good to Excellent | Reduces risk of racemization. |
Yields are context-dependent and can be influenced by the specific peptide sequence, resin, and reaction conditions.
Table 2: Purified Yields for Post-Synthetic Alkylation with o-(bromomethyl)phenylboronic acid
This table presents data on the purified yields of biotinylated peptides modified with one or more boronic acid moieties via alkylation of Nε-methyl lysine residues.
| Peptide | Number of Boronic Acids | Purified Yield (%) |
| Peptide 1 | 1 | 45 |
| Peptide 2 | 2 | 8 - 22 |
| Peptide 3 | 3 | 8 - 22 |
Data adapted from a study on the alkylation of secondary amines in peptides. Lower yields for multiple incorporations were attributed to increased difficulty in purification.
Experimental Protocols
Protocol 1: Direct Incorporation of this compound via Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the direct coupling of this compound as a building block in a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU, or HCTU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with the chosen coupling reagent (e.g., HATU, 3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (4 eq.) and a suitable coupling reagent (e.g., HATU, 3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature. Note: Longer coupling times may be necessary due to the steric bulk of the building block.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform the Fmoc deprotection (step 2) on the final amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthetic Modification via Alkylation of a Secondary Amine
This protocol describes the incorporation of the boronic acid moiety by alkylating a peptide containing a secondary amine, such as Nε-methyl lysine, with o-(bromomethyl)phenylboronic acid.
Materials:
-
Peptide containing an Nε-methyl lysine residue (synthesized via standard SPPS)
-
o-(bromomethyl)phenylboronic acid
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
N,N'-Diisopropylethylamine (DIPEA) or Hünig's base
-
Methanol (MeOH) (if needed for solubility)
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence containing an Fmoc-Lys(Nε, Me)-OH residue using standard Fmoc-SPPS as described in Protocol 1. Cleave and deprotect the peptide.
-
Peptide Dissolution: Dissolve the purified peptide in a 1:1 mixture of water and acetonitrile.
-
Alkylation Reaction:
-
Add Hünig's base (approximately 0.1 mL for a 100 µmol scale reaction) to the peptide solution. If the peptide precipitates, add a small amount of methanol to redissolve it.
-
Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
The following day, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and a small amount of Hünig's base.
-
Allow the reaction to proceed for an additional 2 hours at room temperature.
-
-
Purification: Purify the boronic acid-modified peptide by RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Signaling Pathways and Logical Relationships
The primary mechanism of action for many boronic acid-containing peptide drugs, particularly protease inhibitors, involves the formation of a reversible covalent bond with a key residue in the enzyme's active site.
Conclusion
The incorporation of this compound into peptides offers a powerful strategy for the development of novel therapeutics and research tools. Both direct coupling during SPPS and post-synthetic modification provide viable routes to these valuable molecules. The choice of method will depend on the specific research goals, the desired position of the boronic acid moiety, and the overall complexity of the target peptide. The protocols and data provided herein serve as a comprehensive guide for researchers embarking on the synthesis of boronic acid-modified peptides.
References
Functionalization of Molecules Using 4-(N-Boc-aminomethyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-aminomethyl)phenylboronic acid is a versatile bifunctional molecule increasingly utilized in chemical biology, medicinal chemistry, and materials science. Its unique structure, featuring a Boc-protected aminomethyl group and a boronic acid moiety, allows for a wide range of molecular modifications and conjugations. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and it can also form reversible covalent bonds with diols, a property exploited in bioconjugation and the development of stimuli-responsive systems. The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions to reveal a primary amine, which is then available for a variety of subsequent functionalization reactions, such as amidation.
These application notes provide an overview of the key applications of this compound and detailed protocols for its use in molecular functionalization.
Key Applications
-
Suzuki-Miyaura Cross-Coupling: The phenylboronic acid moiety serves as an excellent coupling partner with aryl, heteroaryl, or vinyl halides and triflates. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials. The aminomethyl group, once deprotected, can be further modified, making this reagent a valuable building block for creating complex molecules with desired functionalities.
-
Bioconjugation and Drug Delivery: Phenylboronic acids are known to form reversible boronate esters with 1,2- and 1,3-diols. This property is particularly useful for targeting and conjugating molecules to glycoproteins, carbohydrates, and other diol-containing biomolecules. The reversibility of this linkage is often pH-dependent, enabling the design of drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.
-
Glucose-Responsive Systems: The equilibrium between the boronic acid and diols is sensitive to glucose concentration. This has led to the development of "smart" drug delivery systems, particularly for insulin, that can release the hormone in response to high blood glucose levels. Polymers functionalized with phenylboronic acid derivatives can exhibit changes in their physical properties, such as swelling or disassembly, upon glucose binding, triggering the release of an encapsulated drug.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Workflow Diagram:
Application Notes: Synthesis of Biaryl Compounds Using 4-(N-Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. This application note provides a detailed protocol for the synthesis of biaryl compounds utilizing 4-(N-Boc-aminomethyl)phenylboronic acid. The Boc-protected aminomethyl group offers the advantage of increased reactivity and serves as a valuable functional handle for further molecular elaboration, making this building block particularly useful in the construction of complex drug-like molecules. Subsequent deprotection of the Boc group yields a primary amine, which can be readily derivatized to explore structure-activity relationships (SAR).
Reaction Principle
The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The use of an N-Boc protected aminomethylphenylboronic acid has been observed to lead to increased yields and shorter reaction times compared to its unprotected counterpart.[1]
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).
-
In a separate vial, weigh palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-Boc protected biaryl compound.
Part 2: N-Boc Deprotection of the Biaryl Product
This protocol describes a general procedure for the removal of the Boc protecting group to yield the free aminomethyl biaryl derivative.
Materials:
-
N-Boc protected biaryl compound from Part 1
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected biaryl compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or an equal volume of 4M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude aminomethyl biaryl product.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile, followed by Boc deprotection.
| Compound | Structure | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| tert-butyl ((4'-(cyano)-[1,1'-biphenyl]-4-yl)methyl)carbamate |
| 85-95 | 7.71 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.2 Hz, 2H), 7.42 (d, J = 8.2 Hz, 2H), 4.95 (s, 1H), 4.39 (d, J = 5.8 Hz, 2H), 1.48 (s, 9H) | 156.0, 145.8, 140.0, 137.2, 132.6, 129.8, 127.8, 127.4, 118.9, 111.2, 79.8, 44.2, 28.5 |
| 4'-(aminomethyl)-[1,1'-biphenyl]-4-carbonitrile |
| 90-98 | 7.69 (d, J = 8.3 Hz, 2H), 7.62 (d, J = 8.3 Hz, 2H), 7.56 (d, J = 8.1 Hz, 2H), 7.45 (d, J = 8.1 Hz, 2H), 3.95 (s, 2H), 1.75 (s, 2H) | 145.9, 142.3, 139.5, 132.5, 129.3, 127.7, 127.3, 118.9, 110.9, 45.8 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of aminomethyl biaryls.
References
Troubleshooting & Optimization
low yield in Suzuki coupling with 4-(N-Boc-aminomethyl)phenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-(N-Boc-aminomethyl)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving this compound.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides actionable solutions.
Question 1: My reaction is showing low to no conversion of the starting materials. What are the primary factors I should investigate?
Answer: When a Suzuki coupling fails or gives low conversion, a systematic check of your reagents and reaction setup is the first step.
-
Catalyst and Ligand Integrity: The palladium catalyst is central to the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can be sensitive to air and moisture[1]. Phosphine ligands are particularly susceptible to oxidation[1]. For challenging couplings, consider using more robust and active Buchwald-type precatalysts like XPhos Pd G2 or G3[2].
-
Inert Atmosphere: The catalytic cycle involves a Pd(0) species, which is readily oxidized by oxygen. This leads to catalyst deactivation and can promote side reactions like the homocoupling of your boronic acid[1][3]. It is critical to ensure your solvent is thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish[4][5].
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time. The reactivity of the aryl halide partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl[1][6]. Coupling aryl chlorides is often more difficult and requires highly active catalyst systems[7].
Question 2: I observe significant formation of a byproduct that appears to be benzene substituted with an N-Boc-aminomethyl group, but lacking the coupled aryl group. What is happening and how can I prevent it?
Answer: This byproduct is the result of protodeboronation , a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water)[1][8]. Arylboronic acids can be susceptible to this process, especially under basic conditions[8].
Here are strategies to minimize protodeboronation:
-
Choice of Base: The base activates the boronic acid for transmetalation but can also accelerate protodeboronation[1]. Using milder or non-hydroxide-containing bases is often beneficial. Consider switching from strong bases like NaOH to alternatives such as K₃PO₄, Cs₂CO₃, or KF.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the primary proton source for this side reaction. In difficult cases, switching to completely anhydrous conditions with a base like KF in a solvent like THF or Dioxane can suppress protodeboronation.
-
Boronic Acid Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to protodeboronation and drive the reaction to completion.
-
Alternative Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt[2]. These are generally more resistant to protodeboronation but can be readily used in Suzuki couplings[8].
Question 3: My desired product is formed, but it's contaminated with a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How do I address this homocoupling?
Answer: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling . This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle[3].
To reduce homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your solvents are properly degassed (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) and that your reaction vessel is thoroughly purged with an inert gas before adding the catalyst[4][5].
-
Catalyst Choice: Some palladium precatalysts are less prone to side reactions. Using well-defined, air-stable palladacycles or Buchwald precatalysts can sometimes give cleaner reactions[9].
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, favoring the desired cross-coupling over homocoupling.
Question 4: The reaction is sluggish and requires high temperatures and long reaction times, resulting in decomposition. How can I improve the reaction rate and efficiency?
Answer: Sluggish reactions are often due to a suboptimal choice of catalyst, ligand, base, or solvent for your specific substrates.
-
Ligand Selection: Standard ligands like PPh₃ may have lower activity for more demanding substrates[10]. Switching to more electron-rich and bulky phosphine ligands (Buchwald ligands like SPhos, XPhos, or cataCXium A) can dramatically accelerate the oxidative addition and reductive elimination steps, leading to faster and more efficient reactions at lower temperatures[9].
-
Stronger, Non-Nucleophilic Base: A stronger base can accelerate the transmetalation step. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ or K₃PO₄ for difficult couplings[9].
-
Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate. Common solvent systems include Toluene/H₂O, Dioxane/H₂O, and DMF[4][11]. A screen of different solvents may be necessary to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group on the amine problematic for the Suzuki coupling? A1: No, in fact, the Boc group is generally beneficial. Studies have shown that protecting the amine adjacent to the boronic acid with a Boc group can lead to significant increases in yield and shorter reaction times compared to the unprotected amine[12].
Q2: What is the best general-purpose catalyst system to start with for this substrate? A2: A good starting point would be a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos[9]. Alternatively, using an integrated precatalyst like XPhos Pd G3 simplifies the setup and often provides high activity.
Q3: Does the order of addition of reagents matter? A3: Yes, it can. A common and effective procedure is to combine the aryl halide, boronic acid, and base in the reaction flask, purge the vessel with inert gas, add the degassed solvent, sparge the mixture again, and finally add the catalyst/ligand under a positive pressure of inert gas.
Q4: My aryl halide is an aryl chloride. Why is it not working well? A4: Aryl chlorides are the least reactive among aryl halides for Suzuki couplings because the C-Cl bond is strong and resistant to oxidative addition[7]. Successful coupling of aryl chlorides requires highly active catalyst systems, typically involving very electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands), and often higher reaction temperatures[7][13].
Data Summary: Reaction Parameter Comparison
The table below summarizes common parameters and their suitability for Suzuki couplings involving functionalized arylboronic acids.
| Parameter | Option | Advantages | Potential Drawbacks | Recommended For |
| Pd Source | Pd(PPh₃)₄ | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures[9]. | Simple, reactive substrates (aryl iodides/bromides). |
| Pd(OAc)₂ / Pd₂(dba)₃ | Common, versatile precursors. | Requires addition of an external ligand; can degrade over time[1]. | General purpose, used with various ligands. | |
| Buchwald Precatalysts | High activity, air-stable, reliable. | Higher cost. | Challenging substrates, aryl chlorides, sluggish reactions[2]. | |
| Ligand | PPh₃ | Inexpensive, readily available. | Lower activity, can be less effective for complex substrates[10]. | Simple couplings. |
| Buchwald Ligands (SPhos, XPhos) | High activity for a broad range of substrates, including electron-poor and sterically hindered ones[9]. | Air-sensitive, higher cost. | Nearly all substrate types, especially aryl chlorides and triflates. | |
| Base | K₂CO₃ / Na₂CO₃ | Common, inexpensive, moderately strong. | Can promote protodeboronation in sensitive cases. | General purpose couplings. |
| K₃PO₄ / Cs₂CO₃ | Effective for many couplings, promotes high rates. Cs₂CO₃ is a strong base for slow reactions[1][9]. | Higher cost, can promote other side reactions if not optimized. | Mitigating protodeboronation; accelerating slow reactions. | |
| KF | Mild base, useful in anhydrous conditions. | Weaker base, may not be sufficient for all substrates. | Suppressing protodeboronation in base-sensitive substrates. | |
| Solvent | Toluene/H₂O | Good for many couplings, promotes high rates[9]. | Biphasic system can sometimes complicate analysis. | General purpose, high-temperature reactions. |
| Dioxane/H₂O | Common and effective solvent system[9]. | Dioxane is a potential peroxide-former. | General purpose couplings. | |
| THF/H₂O | Good general solvent, often used at lower temperatures. | Lower boiling point limits reaction temperature. | Room temperature or moderately heated reactions. |
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of this compound with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[1].
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for at least 20 minutes. Add the degassed solvent to the flask via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 equiv) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed[1].
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product[1].
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling of 4-(N-Boc-aminomethyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(N-Boc-aminomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying and mitigating the formation of the common homocoupling side-product.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling side reaction of this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 4,4'-bis(N-Boc-aminomethyl)-1,1'-biphenyl. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to the similar polarity of the byproduct and the target molecule.
Q2: What are the primary causes of homocoupling?
A2: The main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[2] Pd(II) precatalysts can also directly participate in homocoupling before being reduced to the active Pd(0) species.
Q3: Does the N-Boc-aminomethyl group influence the tendency for homocoupling?
A3: The 4-(N-Boc-aminomethyl) group is an electron-donating group. Generally, arylboronic acids with electron-donating substituents can exhibit a higher propensity for homocoupling compared to those with electron-withdrawing groups under certain conditions.[3] However, the N-Boc protecting group is generally stable under typical Suzuki-Miyaura conditions and the aminomethyl moiety is not expected to directly interfere with the catalytic cycle in a way that dramatically promotes homocoupling, provided that optimized conditions are used.[4]
Q4: How can I minimize the homocoupling of this compound?
A4: Key strategies to minimize homocoupling include:
-
Rigorous exclusion of oxygen: Degassing the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) is crucial.
-
Use of a Pd(0) precatalyst: Employing a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.
-
Appropriate choice of ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling pathway over homocoupling.[5]
-
Careful selection of base and solvent: The choice of base and solvent system can significantly impact the reaction outcome. Weaker bases and anhydrous conditions can sometimes suppress homocoupling.
-
Slow addition of the boronic acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant formation of 4,4'-bis(N-Boc-aminomethyl)-1,1'-biphenyl byproduct | 1. Presence of oxygen in the reaction. | 1a. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes. 1b. Assemble the reaction under a positive pressure of argon or nitrogen. 1c. Use freeze-pump-thaw cycles for rigorous oxygen removal, especially for sensitive reactions. |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. If using a Pd(II) source, consider the in-situ reduction of the precatalyst before adding the boronic acid. | |
| 3. Suboptimal ligand choice. | 3a. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | |
| Low yield of the desired cross-coupled product | 1. Inefficient catalyst turnover. | 1a. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 1b. Ensure the purity of the palladium catalyst and ligand. |
| 2. Protodeborylation of the boronic acid. | 2a. Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH. 2b. Consider using anhydrous solvents. | |
| 3. Poor solubility of reagents. | 3a. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). 3b. Ensure vigorous stirring, especially in biphasic systems. | |
| Difficulty in purifying the product from the homocoupled byproduct | 1. Similar polarity of the product and byproduct. | 1a. Optimize the reaction to minimize the formation of the homocoupled byproduct. 1b. Employ advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 1c. Consider a crystallization strategy to selectively precipitate the desired product or the byproduct. |
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct, based on general trends observed for substituted phenylboronic acids.
| Parameter | Condition A | Yield (Cross-Coupled) | Yield (Homocoupled) | Condition B | Yield (Cross-Coupled) | Yield (Homocoupled) | Reference |
| Catalyst | Pd(OAc)₂ / PPh₃ | Moderate | Moderate to High | Pd(PPh₃)₄ | High | Low | General Knowledge |
| Atmosphere | Air | Low to Moderate | High | Inert (Argon) | High | Low | [1] |
| Ligand | PPh₃ | Moderate | Moderate | SPhos | High | Low | [5] |
| Base | K₃PO₄ (strong) | High | Can be significant | K₂CO₃ (weaker) | High | Often lower | [6] |
| Substituent | Electron-donating | Generally High | Can be significant | Electron-withdrawing | Variable | Generally lower | [3] |
Note: Yields are qualitative and intended for comparative purposes. Actual yields will depend on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Troubleshooting workflow for reducing homocoupling.
References
Technical Support Center: Purification of 4-(N-Boc-aminomethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the post-synthesis purification of 4-(N-Boc-aminomethyl)phenylboronic acid. This resource is intended for researchers, scientists, and drug development professionals.
Purification Workflow Overview
The general workflow for the purification of this compound can be visualized as a series of steps, starting from the crude reaction mixture and leading to the pure, characterized product. The choice of purification method will depend on the nature of the impurities and the desired final purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Technical Support Center: Optimizing Boc Deprotection of Aminomethylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of aminomethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of aminomethylphenylboronic acid is slow or incomplete. What are the common causes and how can I increase the reaction rate?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to a sluggish reaction. Consider the following troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group. For substrates that are less sensitive, increasing the acid concentration can drive the reaction to completion.[1][2]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration. While many deprotections occur at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]
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Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[2]
-
Solvent Choice: The solvent must fully dissolve both the substrate and the acidic reagent. Dichloromethane (DCM) is a common choice for trifluoroacetic acid (TFA)-mediated deprotection, while 1,4-dioxane is often used with hydrogen chloride (HCl).[3]
Q2: I'm observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions during Boc deprotection are tert-butylation and degradation of the boronic acid moiety.
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Tert-butylation: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings.[4][5] To prevent this, the addition of a scavenger is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole.[4]
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Protodeboronation: The boronic acid group can be cleaved under acidic conditions, replacing it with a hydrogen atom. This is a known side reaction for arylboronic acids.[6] To minimize protodeboronation, it is advisable to use the mildest possible acidic conditions and the shortest effective reaction time. Careful monitoring of the reaction progress is crucial.
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The deprotected amine product will have a different Rf value compared to the starting material. Staining the TLC plate with ninhydrin is particularly useful as it produces a distinct color (usually purple) with the newly formed primary amine.[7]
Q4: What are some alternative deprotection methods if standard TFA or HCl protocols are problematic for my substrate?
A4: If your aminomethylphenylboronic acid is sensitive to strong acids, several milder alternatives can be considered:
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[4][8]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[4][9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for acid.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use 4M HCl in dioxane.[1][3] |
| Insufficient reaction time. | Extend the reaction time and monitor closely by TLC.[1] | |
| Low reaction temperature. | Allow the reaction to warm to room temperature after initial cooling, or consider gentle heating if the substrate is stable. | |
| Formation of Side Product (+56 Da) | Tert-butylation of the aromatic ring by the tert-butyl cation. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) to the reaction mixture.[4] |
| Loss of Boronic Acid Moiety (Protodeboronation) | Prolonged exposure to strong acidic conditions. | Use milder acidic conditions (e.g., lower concentration of TFA, or consider pTSA). Minimize reaction time by closely monitoring for the disappearance of starting material. |
| Degradation of Other Acid-Sensitive Functional Groups | Use of strong acids like TFA or HCl. | Employ milder deprotection methods such as aqueous phosphoric acid, Lewis acids (ZnBr₂, TMSI), or thermal deprotection.[4] |
| Difficult Work-up/Isolation | The product is a salt that is difficult to handle. | After evaporation of the acid and solvent, the resulting amine salt can often be used directly in the next step. Alternatively, a basic workup with saturated sodium bicarbonate can be performed if the free amine is not water-soluble and stable to base. For water-soluble amines, using a resin like Amberlyst A21 can facilitate isolation. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
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Dissolution: Dissolve the Boc-protected aminomethylphenylboronic acid (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
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Scavenger Addition (Recommended): Add a scavenger, such as triethylsilane (TES) (1.5-2 equivalents).
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by TLC every 15-30 minutes.
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Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used without further purification. If the free amine is required, proceed with a careful basic workup.
Protocol 2: General Procedure for Boc Deprotection with HCl in 1,4-Dioxane
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Dissolution: Dissolve the Boc-protected aminomethylphenylboronic acid (1 equivalent) in anhydrous 1,4-dioxane.
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Visualizations
Caption: General experimental workflow for the Boc deprotection of aminomethylphenylboronic acid.
Caption: A decision tree for troubleshooting common issues in Boc deprotection.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
preventing decomposition of 4-(N-Boc-aminomethyl)phenylboronic acid during reaction
Welcome to the technical support center for 4-(N-Boc-aminomethyl)phenylboronic acid. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during a reaction?
A1: The main decomposition pathway is protodeboronation , an undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] For this compound, this results in the formation of the byproduct tert-butyl (4-methylbenzyl)carbamate. This reaction is often accelerated by the conditions used in cross-coupling, such as the presence of a base, water, and elevated temperatures.[1][2]
Q2: What factors promote the protodeboronation of my boronic acid?
A2: Several factors can significantly increase the rate of protodeboronation:
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pH: The reaction is catalyzed by both acidic and basic conditions. For many arylboronic acids, the rate of decomposition increases at high pH.[2][3][4]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[5]
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Solvent: Protic solvents, especially water, can act as a proton source and facilitate the decomposition.[1]
-
Reaction Time: Longer reaction times can lead to a greater extent of boronic acid decomposition.
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Oxygen: The presence of oxygen can sometimes lead to side reactions, including the homocoupling of the boronic acid, which consumes the starting material.
Q3: How can I minimize decomposition and formation of the protodeboronated byproduct in my Suzuki-Miyaura coupling reaction?
A3: To minimize byproduct formation and maximize the yield of your desired product, consider the following strategies:
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Use Milder Bases: Instead of strong bases like sodium hydroxide (NaOH), use milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
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Employ Anhydrous Solvents: Ensure your solvents are thoroughly dried. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. If a co-solvent is necessary, minimize the amount of water.
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the desired coupling.
-
Use a Highly Active Catalyst: An efficient palladium catalyst and ligand system can increase the rate of the desired cross-coupling, helping it to outcompete the slower protodeboronation side reaction.[6]
-
Degas the Reaction Mixture: Before heating, thoroughly degas the reaction mixture by bubbling an inert gas (like argon or nitrogen) through the solution to remove dissolved oxygen.
Q4: My reaction is still sluggish and producing significant byproducts. What is a more advanced strategy?
A4: If the above optimizations are insufficient, the most robust strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate .[1] These derivatives are significantly more stable towards protodeboronation and can be used in "slow-release" strategies where the active boronic acid is generated in situ.[1][5] This keeps the concentration of the sensitive boronic acid low throughout the reaction, minimizing decomposition.[1] Pinacol esters, in particular, offer a good balance of stability and reactivity for general use.[5][7]
Q5: How should I store this compound?
A5: Due to its sensitivity, it is best to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (in a refrigerator or freezer) and sealed to protect it from moisture. When handling, minimize its exposure to the atmosphere.
Data Presentation
Comparative Stability of Boronic Acid Derivatives
| Boron Species | Structure Example (R = Aryl) | Relative Stability | Key Characteristics & Use Cases |
| Boronic Acid | R-B(OH)₂ | Low | Prone to protodeboronation and dehydration to form boroxines.[5] Suitable for fast, optimized reactions. |
| Pinacol Ester | R-B(pin) | Moderate-High | The most common boronic acid surrogate.[5] More stable to chromatography and storage.[8][9] Used directly in coupling reactions. |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable to a wide range of conditions, enabling slow-release of the boronic acid.[1][5] Ideal for complex syntheses or with very unstable boronic acids.[1] |
| Trifluoroborate Salt | [R-BF₃]K | High | Crystalline solids that are stable to air and moisture.[1] Often used in slow-release protocols. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol is designed for a standard Suzuki-Miyaura reaction using this compound with an aryl bromide, incorporating best practices to suppress protodeboronation.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl bromide and the formation of the product. Note the formation of any tert-butyl (4-methylbenzyl)carbamate as the primary byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
If decomposition remains a significant issue, converting the boronic acid to its pinacol ester is recommended.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus or molecular sieves
-
Reaction flask
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to suspend the reagents.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction: Continue refluxing until no more water is collected (typically 2-4 hours). Alternatively, the reaction can be stirred at room temperature in THF over activated molecular sieves.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification. If necessary, it can be purified by recrystallization or rapid filtration through a plug of silica gel.
Visualizations
Decomposition Pathway
The following diagram illustrates the primary decomposition pathway for arylboronic acids.
Caption: Base-promoted protodeboronation is a major decomposition pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address the decomposition of this compound.
Caption: A decision tree for mitigating boronic acid decomposition.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in Suzuki reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction has turned black and stalled, and I'm observing a black precipitate. What is happening and how can I fix it?
Answer:
The formation of a black precipitate, commonly known as palladium black, is a frequent indicator of catalyst deactivation in Suzuki reactions.[1][2] This occurs when the active Pd(0) catalyst species agglomerate into larger, inactive palladium nanoparticles that precipitate out of the solution.[2]
Potential Causes and Solutions:
-
Oxygen Sensitivity: The Pd(0) species and phosphine ligands can be sensitive to oxygen.[1] The presence of oxygen can lead to the oxidation of the phosphine ligands to phosphine oxides and the formation of palladium black.[1]
-
Troubleshooting Step: Ensure all solvents are thoroughly degassed before use.[1] This can be achieved by sparging with an inert gas (e-g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Ligand Dissociation: Weakly bound or monodentate phosphine ligands can dissociate from the palladium center, leading to "naked" Pd(0) which then aggregates.[2] Hindered monodentate phosphines, while highly active, can have poor thermal stability.[1]
-
Troubleshooting Step: Consider switching to more robust, bidentate phosphine ligands such as Xantphos or DPEphos, which form more stable complexes with palladium.[1]
-
-
High Catalyst Loading: Using an excessive amount of palladium catalyst can sometimes accelerate the aggregation process.[2]
-
Troubleshooting Step: Try reducing the catalyst loading. In some cases, lower loadings can lead to a faster oxidative addition rate compared to the rate of aggregation, thus keeping the catalyst active.[2]
-
-
Solvent Purity: Peroxides in ether solvents like THF or dioxane can rapidly oxidize phosphine ligands, leading to catalyst decomposition.[1]
-
Troubleshooting Step: Use freshly distilled or inhibitor-free, peroxide-free solvents. Test for the presence of peroxides before setting up the reaction.
-
Issue 2: My reaction is sluggish or incomplete, but I don't see any palladium black. What are other potential causes for catalyst deactivation?
Answer:
Catalyst deactivation can occur through several pathways that do not necessarily result in the visible formation of palladium black.
Potential Causes and Solutions:
-
Product Inhibition/Adsorption: With heterogeneous catalysts, the biaryl product can adsorb onto the catalyst surface, blocking the active sites and preventing further reaction.[3][4] This is particularly relevant when using catalysts on supports like hyper-cross-linked polystyrene.[3][4]
-
Inappropriate Base: The choice and concentration of the base are critical. The base facilitates the formation of the active catalytic species but can also participate in undesirable side reactions.[5][6]
-
Troubleshooting Step: The optimal base depends on the specific substrates and ligands. A screening of different bases (e.g., carbonates, phosphates, hydroxides) may be necessary. Ensure the base is fully dissolved or adequately dispersed in the reaction mixture.
-
-
Solvent Effects and Impurities: Solvents not only influence reaction rates but can also contain impurities that poison the catalyst.[7] For example, precursors of THF like 2,3-dihydrofuran can act as strong poisons.[7]
-
Troubleshooting Step: Use high-purity solvents. If catalyst poisoning is suspected, consider using a different batch or supplier of the solvent. The addition of a phosphine ligand can sometimes mitigate the effects of certain poisons.[7]
-
-
Dimerization of Intermediates: In some catalytic systems, especially with nickel catalysts, key oxidative addition intermediates can dimerize, forming a thermodynamically stable and catalytically inactive species.[8][9]
-
Troubleshooting Step: While more common in nickel catalysis, if this is suspected with palladium, altering the ligand or reaction conditions to disfavor dimerization may be necessary.
-
Issue 3: I am using a Pd(II) precatalyst, and the reaction is not initiating. What could be the problem?
Answer:
For the catalytic cycle to begin, Pd(II) precatalysts must be reduced to the active Pd(0) species.[10] Failure to initiate often points to a problem with this reduction step.
Potential Causes and Solutions:
-
Inefficient Reduction: The reduction of Pd(II) to Pd(0) can occur through the oxidation of phosphine ligands or the homocoupling of the boronic acid.[10] If these processes are slow or inhibited, the catalytic cycle will not start.
-
Troubleshooting Step: Ensure that the reaction conditions are suitable for the reduction of the precatalyst. The presence of a suitable reducing agent, which can be one of the reaction components like the boronic acid or an additive, is necessary. Some modern precatalysts are designed for easy activation.[10]
-
-
Inhibition by Unoxidized Ligands: For some bidentate phosphine ligands, the oxidation of one of the phosphorus atoms is necessary to generate the active catalyst. The presence of excess unoxidized bidentate phosphine can bind to the palladium and render it inactive.[10]
-
Troubleshooting Step: Review the specific activation protocol for your precatalyst and ligand system.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Catalyst Stability
| Parameter | Observation | Potential Impact on Catalyst Stability | Recommended Action |
| Oxygen | Reaction mixture turns black; precipitate forms. | Oxidation of phosphine ligands and Pd(0) leads to inactive palladium black.[1] | Thoroughly degas all solvents and maintain an inert atmosphere.[1] |
| Ligand Type | Sluggish reaction with monodentate phosphines. | Bidentate phosphines (e.g., Xantphos) form more stable complexes, preventing Pd aggregation.[1] | Use robust bidentate ligands for thermally challenging reactions. |
| Solvent Purity | Inconsistent reaction outcomes; catalyst deactivation. | Impurities (e.g., peroxides in THF, precursors) can poison the catalyst.[1][7] | Use high-purity, peroxide-free solvents.[1][7] |
| Base | Incomplete conversion; side product formation. | The base plays a complex role in forming the active species and can influence catalyst activity.[5][6] | Screen different bases and concentrations for optimal performance. |
| Catalyst Loading | Rapid precipitation at high loadings. | High concentrations of Pd(0) can favor aggregation.[2] | Use the lowest effective catalyst loading.[2] |
Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Homogeneous Catalysis
This test is used to determine if the catalytically active species are dissolved in the reaction mixture (homogeneous) or are part of the solid catalyst (heterogeneous).
Methodology:
-
Set up the Suzuki reaction as usual with a heterogeneous or potentially leaching catalyst.
-
Allow the reaction to proceed to a certain conversion (e.g., 20-50%), which should be monitored by a suitable analytical technique (TLC, GC, LC-MS).
-
At this point, quickly filter the hot reaction mixture through a fine filter (e.g., a pre-heated syringe filter with a 0.2 µm PTFE membrane) to remove all solid material.
-
Allow the filtrate to continue stirring at the reaction temperature.
-
Monitor the progress of the reaction in the filtrate.
-
Interpretation:
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in Suzuki reactions.
Caption: Common pathways for palladium catalyst deactivation in Suzuki reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: 4-(N-Boc-aminomethyl)phenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(N-Boc-aminomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The bulky nature of the 4-(N-Boc-aminomethyl)phenyl group can introduce steric hindrance, impacting reaction efficiency and outcomes. This guide offers insights into overcoming these challenges.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield in Suzuki-Miyaura coupling reactions with this compound can be attributed to several factors, primarily related to steric hindrance and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The bulky N-Boc-aminomethyl group can impede the transmetalation step of the catalytic cycle.[1] | - Catalyst Selection: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the formation of a more reactive palladium(0) species. - Elevated Temperature: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. |
| Ineffective Base: The choice of base is critical for the activation of the boronic acid. | - Base Strength: Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are often effective in sterically demanding couplings. - Aqueous Conditions: Ensure the presence of water, as it is often necessary for the activity of inorganic bases. |
| Catalyst Deactivation: Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid. | - Degassing: Thoroughly degas all solvents and reagents. - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. |
| Boc Group Instability: While generally stable, the Boc protecting group can be labile under certain conditions. | - Base Selection: Avoid strongly nucleophilic bases if deprotection is a concern. Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be milder alternatives. - Temperature Control: Monitor the reaction temperature, as excessive heat can promote Boc deprotection. |
Issue 2: Incomplete Reaction or Stalling
Reactions that start but do not proceed to completion are a common issue, often related to catalyst stability or reagent stoichiometry.
| Potential Cause | Troubleshooting Steps |
| Catalyst Degradation: The palladium catalyst may lose activity over the course of the reaction. | - Catalyst Loading: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio, as excess ligand can sometimes stabilize the catalyst. |
| Boronic Acid Decomposition: Protodeboronation (cleavage of the C-B bond) can occur, reducing the amount of active boronic acid. | - Anhydrous Conditions: While some water is often necessary for the base, excessive water can promote protodeboronation. Use a carefully controlled amount of water. - Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times. |
| Insufficient Reagent: The stoichiometry of the reactants is crucial for driving the reaction to completion. | - Excess Boronic Acid: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for potential decomposition and ensure complete consumption of the limiting aryl halide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of the 4-(N-Boc-aminomethyl)phenyl group on the Suzuki-Miyaura reaction?
A1: The primary impact is steric hindrance. The bulky tert-butoxycarbonyl (Boc) group and the methylene spacer create a sterically demanding environment around the boronic acid moiety. This can slow down key steps in the catalytic cycle, particularly transmetalation, potentially leading to lower yields and requiring more forcing reaction conditions.[1]
Q2: Can the Boc protecting group be cleaved under typical Suzuki-Miyaura conditions?
A2: While the Boc group is generally stable to the basic conditions of the Suzuki-Miyaura reaction, cleavage can occur, particularly with strong bases and elevated temperatures. Some protocols have even utilized this for a tandem coupling-deprotection strategy. If Boc deprotection is undesirable, careful selection of a milder base (e.g., K₂CO₃) and optimization of the reaction temperature are recommended.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a Buchwald ligand (e.g., XPhos). A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is recommended. A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water. The reaction is typically heated to 80-110 °C.
Q4: How can I minimize homocoupling of this compound?
A4: Homocoupling is often a result of oxygen contamination, which leads to oxidative coupling of the boronic acid. To minimize this side reaction, ensure that all solvents and reagents are thoroughly degassed and that the reaction is carried out under a strict inert atmosphere.
Q5: Is it necessary to use a phase-transfer catalyst?
A5: In many cases, a phase-transfer catalyst is not necessary, especially when using a solvent system with some water content which can help to dissolve the inorganic base. However, for reactions that are particularly sluggish, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may improve reaction rates.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura couplings of aryl halides with boronic acid derivatives bearing sterically hindering N-Boc protected amino groups, providing a baseline for expected outcomes.
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Chloride | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 85 | 18 | 80-95 |
| Hetaryl Chloride | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 85 | 18 | 70-90 |
| Aryl Bromide | N-Boc-protected bromotryptophan | Pd Nanoparticles | K₃PO₄ | H₂O | 40 | 2 | ~85 |
Note: Data is based on analogous systems due to the limited availability of comprehensive studies on this compound itself.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
improving solubility of boronic acids for Suzuki coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of boronic acids in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working, or the yield is very low. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or gives low yields, a systematic check of the fundamental parameters is the best starting point. Here are the key areas to investigate:
-
Catalyst Activity: Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.
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Reagent Purity and Stability: Verify the purity of both your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
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Base and Solvent Choice: The selection of the base and solvent system is critical and their effects are often interconnected. The base needs to be strong enough to facilitate the transmetalation step but not so strong that it causes the degradation of your starting materials or products.[1] For reactions that are biphasic, ensure vigorous stirring to maximize the contact between the two phases.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can this be prevented?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[1][2] Here are some strategies to minimize it:
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Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
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Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
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Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[3]
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Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a crystalline solid that is stable to both air and water and can be used directly in the coupling reaction.[1][4]
Q3: My primary side-product is the homocoupling of my boronic acid. What causes this and how can I avoid it?
A3: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[3] To prevent this:
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Thoroughly Degas Solvents: Ensure that your solvents are properly degassed before use.
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Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the reaction vessel.
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Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling.
Q4: I am struggling with a sterically hindered boronic acid. What conditions are recommended?
A4: Steric hindrance can slow down the transmetalation and reductive elimination steps of the Suzuki coupling.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:
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Bulky, Electron-Rich Ligands: The use of bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), is crucial for coupling sterically hindered substrates.[1] These ligands accelerate both oxidative addition and reductive elimination.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.
-
Stronger, Non-aqueous Bases: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under non-aqueous conditions can be more effective.[1]
Troubleshooting Guide for Poor Solubility
Poor solubility of the boronic acid or other reactants is a frequent cause of low yields in Suzuki coupling. The following guide provides a systematic approach to addressing this issue.
Systematic Parameter Screening
When encountering low solubility, a systematic approach to optimizing the reaction conditions is essential. It is recommended to vary one parameter at a time to understand its specific effect.
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for addressing solubility issues in Suzuki coupling reactions.
Data Presentation: Solvent and Base Selection
The choice of solvent and base is critical for ensuring all reaction components are sufficiently soluble. Below is a table summarizing common solvent and base combinations for addressing solubility challenges.
| Solubility Challenge | Recommended Solvent System | Recommended Base | Rationale |
| Poorly soluble organic reactants | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | K₃PO₄, Cs₂CO₃ | A biphasic system with water helps dissolve the inorganic base, while the organic solvent dissolves the boronic acid and aryl halide.[3][5] Stronger bases can sometimes improve reaction rates. |
| Biphasic reaction with slow conversion | Toluene/H₂O with Phase-Transfer Catalyst (e.g., TBAB) | K₂CO₃, K₃PO₄ | A phase-transfer catalyst enhances the transfer of the activated boronic acid from the aqueous to the organic phase, increasing the reaction rate.[5] |
| Water-sensitive substrates (risk of protodeboronation) | Anhydrous Dioxane, Anhydrous Toluene, Anhydrous DMF | K₃PO₄ (finely powdered), Cs₂CO₃ (finely powdered) | Anhydrous conditions prevent protodeboronation.[1] Finely powdered bases have a larger surface area, which can improve reaction reproducibility.[5] |
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a starting point for difficult substrates, including those with poor solubility or steric hindrance.
Experimental Workflow for a Challenging Suzuki Coupling
Caption: A step-by-step workflow for setting up a challenging Suzuki coupling reaction.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
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Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid
This procedure creates a stable, solid form of a potentially unstable or poorly soluble boronic acid.[1][4]
Workflow for Preparing a Diethanolamine-Protected Boronic Acid
Caption: A simple workflow for the synthesis of a stable diethanolamine-boronic acid adduct.
Methodology:
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Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1][4]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1][4]
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Precipitation: A precipitate will form. Initially, the solid may dissolve completely before the adduct precipitates out.[1][4]
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Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, and it is typically effective in protic solvents.[1][4]
References
workup procedure for Suzuki reactions involving boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the workup of Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers, scientists, and drug development professionals may face during the experimental workup and purification of Suzuki reaction products.
Q1: My Suzuki reaction has a low yield after workup. What are the initial checks I should perform?
A1: Low yields following a Suzuki reaction can often be attributed to several key factors. A systematic check of your reagents and reaction conditions is the best starting point.[1] Key areas to investigate include:
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Reagent Quality: The stability of boronic acids can be a concern, as they are susceptible to degradation.[1][2] Ensure you are using fresh, high-purity boronic acid. The reactivity of the aryl halide also plays a significant role, with the general trend being I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are prone to oxidation.[1] It is crucial to use fresh and properly stored catalysts and ligands.
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Solvent and Base Purity: The use of anhydrous and degassed solvents is recommended, as oxygen can deactivate the Pd(0) catalyst.[1] The purity of the base is also important for optimal reaction performance.
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Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is critical to prevent the oxidation of the catalyst and ligands.[1]
Q2: I am observing a significant amount of homocoupling byproduct (e.g., biaryl from the boronic acid). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction. This can be promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state. To mitigate this, ensure the reaction is thoroughly degassed and consider using a Pd(0) source directly.[3] Careful column chromatography or recrystallization is often required to separate the desired product from the homocoupling byproduct.[3]
Q3: How can I effectively remove unreacted boronic acid from my product?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash.[3] By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction.[3][4][5] For non-polar products, filtration through a silica gel plug can also be effective, as the polar boronic acid will adhere to the silica.[5] Additionally, specialized boronic acid scavengers are commercially available.[6][7][8][9]
Q4: What is the best way to remove the palladium catalyst after the reaction?
A4: The removal of palladium catalyst is crucial, especially in pharmaceutical applications due to its toxicity.[3] Several methods can be employed:
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Filtration: If a heterogeneous catalyst is used, or if the homogeneous catalyst precipitates as palladium black, it can be removed by filtration through Celite.[3][10][11]
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Silica Gel Chromatography: Passing the crude product through a short silica gel column can effectively remove the palladium catalyst.[12]
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Metal Scavengers: For homogeneous catalysts, various metal scavengers with functional groups that chelate palladium can be used. These are often silica-based and can be removed by filtration after sequestering the palladium.[3]
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Aqueous Wash: In some cases, an aqueous wash can help remove some of the palladium salts.
Q5: My product and a key impurity have very similar polarities, making separation by column chromatography difficult. What can I do?
A5: Separating compounds with similar polarities is a common challenge in purification.[3] The following strategies can be employed:
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Optimize Chromatography: Meticulous column chromatography using a shallow solvent gradient is often effective.[3] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[3]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[3] Careful selection of the solvent system is key to selectively crystallizing the desired compound, leaving the impurity in the mother liquor.
Data Presentation
The choice of base in a Suzuki reaction can significantly impact the yield. The following table summarizes a comparison of different bases for the coupling of 4-bromotoluene and phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/Water | Pd(OAc)₂ | PPh₃ | 100 | 4 | 95 |
| 2 | K₂CO₃ | Toluene/Water | Pd(OAc)₂ | PPh₃ | 100 | 4 | 88 |
| 3 | Cs₂CO₃ | Toluene/Water | Pd(OAc)₂ | PPh₃ | 100 | 4 | 92 |
| 4 | Na₂CO₃ | Toluene/Water | Pd(OAc)₂ | PPh₃ | 100 | 4 | 85 |
| 5 | Et₃N | Toluene/Water | Pd(OAc)₂ | PPh₃ | 100 | 4 | 45 |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[13] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol describes a standard aqueous workup for a Suzuki reaction.
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Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[10][14]
-
Quenching: Add water (e.g., 10 mL for a 1 mmol scale reaction) to the flask and stir for 5-10 minutes.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (e.g., 3 x 15 mL).[10][14]
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Washing: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl).[14]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[10][14]
Protocol 2: Removal of Boronic Acid with a Basic Wash
This procedure is used to remove excess boronic acid from the crude product.
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Basic Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃.[4] This will convert the boronic acid to its water-soluble boronate salt.
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Separation: Separate the organic layer. The aqueous layer now contains the boronate salt.
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Further Washing: Wash the organic layer with water and then brine to remove any residual base.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
This is a standard method for purifying the crude product.
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. It can also be adsorbed onto a small amount of silica gel for dry loading.[12]
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Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[10][14]
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).[14]
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[14]
Visualizations
Caption: A workflow for troubleshooting low yields and impurities in Suzuki reactions.
Caption: A standard aqueous workup procedure for a Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
monitoring the progress of Boc deprotection by TLC or LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of Boc (tert-butyloxycarbonyl) deprotection reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind monitoring Boc deprotection with TLC?
A1: The principle of monitoring Boc deprotection by TLC lies in the polarity difference between the starting material and the product. The Boc-protected compound is relatively non-polar, while the resulting free amine is significantly more polar due to the presence of the N-H bond(s). This difference in polarity causes the compounds to travel at different rates on a TLC plate. The more polar product will have a stronger interaction with the silica gel (stationary phase) and will, therefore, have a lower Retention Factor (Rf) value compared to the less polar starting material.[1][2]
Q2: How does LC-MS confirm the successful removal of a Boc group?
A2: LC-MS confirms Boc deprotection by monitoring the mass-to-charge ratio (m/z) of the compounds in the reaction mixture.[1][2] A successful reaction is indicated by the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of a new peak corresponding to the deprotected product. The mass of the product will be 100.12 amu less than the starting material, which accounts for the mass of the C₅H₉O₂ group.[3]
Q3: What are the most common reagents used for Boc deprotection?
A3: The most common reagents for Boc deprotection are strong acids.[4][5] These include:
-
Trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM).[6][7][8]
-
Hydrochloric acid (HCl) in an organic solvent, such as 1,4-dioxane or methanol.[2][6]
-
Milder acidic conditions can also be employed for sensitive substrates.[6][9]
Q4: Why is it important to use scavengers during Boc deprotection, and what are some common examples?
A4: During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated.[4][6][10] This cation can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, cysteine, and tyrosine, leading to unwanted side products.[6][10] Scavengers are added to the reaction mixture to "trap" this reactive intermediate.[6] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Phenol[6]
Troubleshooting Guides
TLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample was not spotted correctly or was too dilute.[7] 2. The chosen visualization stain is not appropriate for the compounds.[7] | 1. Ensure the spotting capillary touches the plate. Spot multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Use a broad-spectrum stain like potassium permanganate (KMnO₄), as both the Boc-protected starting material and the amine product should be visible.[7] |
| The product spot (free amine) is faint or not visible with ninhydrin stain. | 1. The deprotection reaction has not occurred. 2. Residual acid (e.g., TFA) on the TLC plate is inhibiting the ninhydrin reaction.[7] | 1. Re-evaluate the reaction conditions and confirm that the deprotecting agent was added correctly.[7] 2. Thoroughly dry the TLC plate with a heat gun before staining. Consider neutralizing the plate by exposing it to ammonia vapor or including a small amount of a base like triethylamine in the mobile phase.[7][11] |
| Streaking of the product spot on the TLC plate. | 1. The deprotected amine is highly polar and is interacting strongly with the silica gel.[7] 2. The sample is too concentrated.[7] | 1. Use a more polar mobile phase, such as a mixture of n-butanol, acetic acid, and water.[7] 2. Dilute the sample before spotting it on the TLC plate.[7] |
| Starting material spot is still present after the expected reaction time. | 1. Incomplete deprotection reaction.[7][12] 2. Insufficient acid strength or concentration.[1][12] 3. Short reaction time.[1][7][12] | 1. Extend the reaction time and continue to monitor by TLC.[7] 2. Consider increasing the concentration of the acid or using a stronger acid.[13] 3. Ensure the reaction is stirred for a sufficient duration, typically ranging from 30 minutes to a few hours.[10][12] |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The mass peak of the starting material is still the major peak. | 1. The deprotection reaction is incomplete.[1][12] 2. Insufficient reaction time or temperature.[1] | 1. Increase the reaction time, temperature, or the concentration of the deprotecting acid.[6][13] 2. For sterically hindered substrates, more forcing conditions may be necessary.[1][6] |
| No mass peak corresponding to the product is observed. | 1. The deprotected product may be unstable under the LC-MS conditions. 2. The product may have formed a salt (e.g., TFA salt) that is not ionizing well.[11] 3. The product is not eluting from the LC column. | 1. Modify the mobile phase, for example, by adding a different modifier. 2. Neutralize the sample with a mild base before injection.[11][13] 3. Change the gradient or the composition of the mobile phase to ensure the elution of the more polar product. |
| An unexpected mass peak with an increase of +56 Da is observed. | This mass increase corresponds to the addition of a tert-butyl group, a common side reaction.[10] | This indicates tert-butylation of a nucleophilic site on your molecule. Use an appropriate scavenger, such as triisopropylsilane (TIS), to trap the tert-butyl cation.[6][10] |
| An unexpected mass peak with an increase of +96 Da is observed. | This mass increase often corresponds to the trifluoroacetylation of the newly formed amine when using TFA for deprotection.[6] | Ensure complete removal of TFA after the reaction by co-evaporation with a solvent like toluene.[6][13] Alternatively, consider using a different acid for deprotection, such as HCl in dioxane.[13] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
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TLC Plate Spotting: On a silica gel TLC plate, spot the reaction mixture. It is also highly recommended to spot the Boc-protected starting material as a reference.
-
Elution: Develop the TLC plate in a chamber containing an appropriate mobile phase. A common starting solvent system is a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 v/v) or ethyl acetate and hexanes.[7] The polarity of the solvent system may need to be optimized for different substrates.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry completely. Visualize the spots.
-
UV Light: If the compounds are UV-active, they can be visualized under a UV lamp.
-
Staining:
-
Ninhydrin Stain: This stain is specific for primary and secondary amines and will produce a colored spot (typically purple or yellow), confirming the formation of the deprotected product.[1][7] The Boc-protected starting material will not be visible with this stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that will visualize most organic compounds, allowing for the observation of both the starting material and the product.[7]
-
-
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new, lower Rf spot corresponding to the product is observed.[7]
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Sample Preparation: At various time points, take a small aliquot from the reaction mixture. Dilute the aliquot with a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[3]
-
LC-MS Analysis: Inject the diluted sample into the LC-MS system.
-
Chromatography: The sample is separated on a suitable HPLC column (e.g., C18). A typical mobile phase consists of a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or TFA.
-
Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis.[3]
-
-
Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product. Confirm the identity of these peaks by their respective mass-to-charge ratios (m/z).[3] The reaction is complete when the peak for the starting material is no longer observed.
Visualizations
Caption: Workflow for monitoring Boc deprotection.
Caption: Troubleshooting guide for TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(N-Boc-aminomethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 4-(N-Boc-aminomethyl)phenylboronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that can significantly influence reaction efficiency and yield. This guide focuses on this compound, a valuable reagent for introducing a protected aminomethylphenyl moiety, and compares its reactivity profile with that of unsubstituted phenylboronic acid and 4-methylphenylboronic acid.
Executive Summary
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organoboron species, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease reactivity.
The 4-(N-Boc-aminomethyl)phenyl group is generally considered to be weakly electron-donating or electronically neutral in its effect on the boronic acid's reactivity. The bulky tert-butoxycarbonyl (Boc) protecting group may introduce some steric hindrance, which could also influence the reaction rate. This guide presents a data-driven comparison to illustrate these effects in practice.
Data Presentation: A Comparative Analysis of Reaction Yields
The following table summarizes the performance of this compound's trifluoroborate equivalent and other boronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. While a direct, side-by-side comparison under identical conditions is not available in the literature, the data presented provides a strong indication of their relative reactivities.
| Boronic Acid/Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium (N-Boc-aminomethyl)phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92 | [1] |
| Potassium (N-Boc-aminomethyl)phenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 95 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | H₂O/Ethanol | 80 | 1 | 98 | |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | - | K₂CO₃ | H₂O | 80 | 1 | 96 | [2] |
| 4-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (0.32) | PPh₃ (0.97) | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~90 (implied) |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions cited in this guide.
Protocol 1: Suzuki-Miyaura Coupling of Potassium (N-Boc-aminomethyl)phenyltrifluoroborate with an Aryl Chloride
This protocol is adapted from the work of Molander and Shin (2011)[1].
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium (N-Boc-aminomethyl)phenyltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Sphos (10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (4:1 mixture, 0.25 M)
Procedure:
-
To a dry reaction vessel, add the aryl chloride, potassium (N-Boc-aminomethyl)phenyltrifluoroborate, and potassium carbonate.
-
The vessel is evacuated and backfilled with argon.
-
The toluene/water solvent mixture is added, followed by the palladium(II) acetate and Sphos ligand.
-
The reaction mixture is stirred vigorously and heated to 85°C for 22 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide
This protocol is a general representation of the Suzuki-Miyaura reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or DME)
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide and phenylboronic acid in the chosen solvent.
-
Add the aqueous base to the mixture.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100°C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by chromatography or recrystallization.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of factors affecting boronic acid reactivity.
References
A Comparative Guide to Amine Protecting Groups for Aminomethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and chemical probes. Aminomethylphenylboronic acid is a valuable building block in medicinal chemistry and chemical biology, often utilized for its ability to form reversible covalent bonds with diols, as found in carbohydrates and glycoproteins. The presence of a reactive aminomethyl group necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. This guide provides an objective comparison of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of aminomethylphenylboronic acid, supported by experimental data and detailed protocols.
Overview of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the orthogonality of its removal. An ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions for subsequent steps, and readily removable in high yield without affecting other functional groups in the molecule.[1]
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions.[2] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily cleaved under acidic conditions.[2][3]
Benzyloxycarbonyl (Cbz) Group
The Cbz group, also known as the Z group, is a robust protecting group that is stable to both acidic and basic conditions.[4] Its removal is most commonly achieved by catalytic hydrogenolysis, offering a mild and neutral deprotection method.[4][5][6]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[7][8] This property makes it orthogonal to both Boc and Cbz groups, which are stable to bases.[9]
Comparative Data
The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups for the aminomethyl functionality, with a focus on their application to aminomethylphenylboronic acid. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality & Stability Notes |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95% | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | >90% | Stable to base and hydrogenolysis. Boronic acid is generally stable to acidic deprotection, but prolonged exposure should be monitored. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90%[4] | H₂, Pd/C | >90%[4] | Stable to acid and base. Boronic acid is stable under hydrogenolysis conditions. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90%[10] | 20% Piperidine in DMF | >95%[7] | Stable to acid and hydrogenolysis. Boronic acid is stable under basic deprotection conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the aminomethyl group are provided below. These protocols are based on established procedures and can be adapted for aminomethylphenylboronic acid.
Boc Protection Protocol
-
Protection:
-
Dissolve aminomethylphenylboronic acid (1.0 equiv) in a mixture of dioxane and water (1:1).
-
Add sodium hydroxide (2.2 equiv) and stir until the solid dissolves.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture with cold 1 M HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.[2]
-
-
Deprotection:
-
Dissolve the Boc-protected aminomethylphenylboronic acid (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 equiv) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The deprotected product is often obtained as a TFA salt.
-
Cbz Protection Protocol
-
Protection:
-
Dissolve aminomethylphenylboronic acid (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise.
-
Stir the reaction at 0 °C for several hours.[4]
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.[4]
-
-
Deprotection:
-
Dissolve the Cbz-protected aminomethylphenylboronic acid (1.0 equiv) in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[1]
-
Fmoc Protection Protocol
-
Protection:
-
Dissolve aminomethylphenylboronic acid (1.0 equiv) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C and slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv) in dioxane.
-
Stir vigorously at 0-5 °C and then allow to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected product.
-
-
Deprotection:
-
Dissolve the Fmoc-protected aminomethylphenylboronic acid (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).[7]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by an appropriate workup or chromatography.
-
Visualizing Workflows and Decision Making
To aid in the selection and application of these protecting groups, the following diagrams illustrate the chemical structures, a general experimental workflow, and a decision-making flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. rsc.org [rsc.org]
The Enduring Advantage of Boc Protection in Multi-Step Synthesis: A Comparative Guide
In the complex landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the strategic use of protecting groups is a critical factor for success. The tert-butyloxycarbonyl (Boc) group is a foundational tool for the protection of amines, valued for its robustness and specific conditions for removal. This guide provides an objective comparison of the Boc protecting group against other common alternatives, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in devising effective synthetic strategies.
The primary role of a protecting group is to temporarily mask a reactive functional group, preventing it from engaging in unwanted side reactions while other chemical transformations are carried out elsewhere in the molecule.[1] The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The Boc group, in concert with other protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz), forms the basis of "orthogonal" protection strategies. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other, a crucial requirement for the synthesis of complex molecules.[1][2]
Comparative Analysis of Amine Protecting Groups
The fundamental difference between Boc, Fmoc, and Cbz lies in their lability—the specific chemical conditions required for their removal. Boc is acid-labile, Fmoc is base-labile, and Cbz is typically removed by hydrogenolysis.[1] This distinction is the cornerstone of their orthogonality.
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1] | Base-labile (e.g., 20% piperidine in DMF)[1] | Hydrogenolysis (e.g., H₂/Pd)[1] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Key Advantages | Robust, well-established; advantageous for long or hydrophobic sequences prone to aggregation.[][4] | Milder final cleavage conditions; fully orthogonal to acid-labile side-chain protecting groups; automation-friendly.[5][6] | Stable to a wide range of non-reductive conditions; useful in solution-phase synthesis.[1] |
| Potential Side Reactions | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Met, Trp); requires strong acid (e.g., HF) for final cleavage in SPPS.[1][] | Diketopiperazine formation at the dipeptide stage; aspartimide formation; dibenzofulvene adducts can form.[1][7] | Incomplete removal; can poison catalyst in reactions with sulfur-containing amino acids.[1] |
| Orthogonality | Semi-orthogonal with Bzl-based side-chain protection (graduated acid lability).[5] | Fully orthogonal with tBu-based side-chain protection.[5] | Orthogonal to both Boc and Fmoc strategies.[2] |
Quantitative Performance Data
The efficiency of protection and deprotection steps is critical to the overall yield and purity of the final product. While yields are highly sequence-dependent, the following table provides illustrative data for typical Nα-deprotection conditions.
| Protecting Group | Reagent | Concentration | Typical Time | Monitoring Method | Typical Yield per Step |
| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 15-30 min | Not routinely monitored per cycle | High, but can be affected by aggregation[5] |
| Fmoc | Piperidine in Dimethylformamide (DMF) | 20% (v/v) | 5-20 min | UV absorbance of dibenzofulvene-piperidine adduct (~300 nm) | >99%[5][8] |
In a study comparing synthesis strategies for the acyl carrier protein fragment (65-74), a sequence known to be challenging, the Fmoc strategy yielded a crude product purity of approximately 61%.[6] For other sequences, such as Aβ1–42, standard Fmoc SPPS resulted in a crude yield of 33%, which could be improved to 87% with microwave assistance.[5] The Boc strategy is often preferred for long, hydrophobic peptides as the acidic deprotection step helps to disrupt aggregation.[][4]
Visualizing Synthetic Strategies and Mechanisms
Diagrams are crucial for illustrating the logical relationships in multi-step synthesis and the underlying chemical mechanisms.
References
comparative yield analysis of different palladium catalysts in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, turnover numbers, and substrate scope.[1] This guide provides a comparative analysis of various palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Comparative Yield Analysis of Palladium Catalysts
The following table summarizes the performance of several common and novel palladium catalysts in the Suzuki-Miyaura coupling reaction across a range of aryl halides and boronic acids. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with this in mind.[1]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 98 | [1] |
| PdCl₂(dppf) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [3] |
| Pd(PPh₃)₄ | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [4] |
| Palladacycle (G3-XPhos) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 99 | N/A |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | K₃PO₄ | EtOH/H₂O | 80 | 100 | [5] |
| 3% Pd/C | Bromobenzene | Phenylboronic acid | K₃PO₄ | EtOH/H₂O | 80 | 100 | [5] |
| 3% Pd/C | Chlorobenzene | Phenylboronic acid | K₃PO₄ | EtOH/H₂O | 80 | 85 | [5] |
| Pd Nanoparticles | Iodobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | RT | 92 | [6] |
| Pd₁/FeOₓ (SAC) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Ethanol | 40 | >99 | [7] |
Note: "N/A" indicates that while the catalyst is known for high efficiency, a specific comparative yield under these exact conditions was not available in the initial search results.
Experimental Workflow for Suzuki Coupling
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and catalysts.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-5 mol%)
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of dioxane) to the flask via syringe. If a co-solvent like water is used, it can be added at this stage.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and any necessary ligands under an inert atmosphere and dissolve or suspend them in a small amount of the reaction solvent. Transfer this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Discussion of Catalyst Systems
Traditional Phosphine-Ligated Catalysts: Catalysts like Pd(PPh₃)₄ and in situ systems generated from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, dppf) are widely used and commercially available.[4] The choice of ligand is crucial, as bulky, electron-rich phosphines can enhance the catalytic activity, particularly for challenging substrates like aryl chlorides.[2]
Palladacycles: These are pre-formed, air- and thermally stable catalyst precursors that often exhibit high activity and longevity.[2] They can lead to very high turnover numbers and are effective for the coupling of both activated and unactivated aryl chlorides.[2]
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and palladium nanoparticles represent a class of heterogeneous catalysts that offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[5][8] Recent advancements in nanotechnology have led to the development of highly efficient palladium nanoparticle catalysts with excellent catalytic activity due to their high surface area.[5] Single-atom catalysts (SACs), such as Pd₁/FeOₓ, have shown exceptionally high turnover frequencies, surpassing many traditional catalysts under mild conditions.[7]
Conclusion
The selection of a palladium catalyst for Suzuki coupling is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and practical considerations such as cost and ease of handling. While traditional homogeneous catalysts offer a wealth of established protocols, newer developments in palladacycles and heterogeneous catalysts, particularly single-atom catalysts, are pushing the boundaries of efficiency and sustainability in cross-coupling chemistry. For routine transformations, established systems like PdCl₂(dppf) or Pd(OAc)₂ with an appropriate phosphine ligand provide reliable results. For more challenging couplings or applications where catalyst recycling is a priority, exploring palladacycles or supported palladium catalysts is recommended. The exceptionally high activity of single-atom catalysts makes them a compelling option for large-scale synthesis where minimizing catalyst loading is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Suzuki Coupling Products: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the successful synthesis of the target biaryl compound is only half the battle; rigorous validation of the product is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
The Power of NMR in Suzuki Coupling Analysis
NMR spectroscopy is a premier technique for the characterization of Suzuki coupling products, offering detailed structural information and quantitative data from a single set of experiments.[1] Unlike methods that might only confirm molecular weight or retention time, NMR provides a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure elucidation.[1][2]
Comparison of Validation Techniques
While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from NMR with other common analytical techniques for a hypothetical Suzuki coupling reaction.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment, connectivity (via spin-spin coupling), and relative ratio of each proton. | Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment.[1][3] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | Number and electronic environment of unique carbon atoms. | Confirms the carbon skeleton of the molecule, including the newly formed C-C bond. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| 2D NMR (e.g., COSY, HMBC) | Correlations between protons (COSY) and between protons and carbons over multiple bonds (HMBC). | Resolves signal overlap and provides definitive confirmation of C-C bond formation by showing correlations between the two coupled fragments.[2] | Requires more instrument time and expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, provides rapid confirmation of the expected molecular weight. | Does not provide detailed structural information about isomers. |
| Gas Chromatography (GC) | Retention time of the product, allowing for separation from starting materials and impurities. | Excellent for assessing purity and monitoring reaction progress.[1] | Requires volatile and thermally stable compounds. Co-elution can occur.[1] |
| Liquid Chromatography (LC) | Retention time of the product, suitable for a wider range of compounds than GC. | Applicable to non-volatile and thermally sensitive molecules.[1] | Method development can be more complex.[1] |
Interpreting NMR Data for a Suzuki Product
Successful validation of a Suzuki coupling product by NMR relies on identifying key changes between the spectra of the starting materials and the product.
Key Indicators in ¹H NMR:
-
Disappearance of Starting Material Signals: The signals corresponding to the protons on the carbon bearing the halide (e.g., bromide or iodide) and the boronic acid or ester group should no longer be present.
-
Appearance of New Aromatic Signals: New signals will appear for the protons on the newly formed biaryl system.
-
Changes in Chemical Shift and Multiplicity: The electronic environment of the protons on both aromatic rings changes upon bond formation, leading to shifts in their resonance frequencies and altered splitting patterns. For example, a doublet in a starting material might become a multiplet in the product.
-
Integration: The relative integrals of the proton signals should match the number of protons in the final product structure.
Key Indicators in ¹³C NMR:
-
Appearance of New Quaternary Carbon Signals: The two carbon atoms that form the new C-C bond will appear as new quaternary signals in the spectrum.
-
Shifts in Aromatic Signals: The chemical shifts of the other carbons in the aromatic rings will change due to the new substitution pattern.
Example Data: Synthesis of 4-Methoxybiphenyl
The following table presents hypothetical NMR data for the product of a Suzuki coupling between 4-bromoanisole and phenylboronic acid.
| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.55 (d, 2H) | Protons ortho to C-C bond (unsubst. ring) | 159.2 | C-OCH₃ |
| 7.49 (d, 2H) | Protons ortho to C-C bond (subst. ring) | 140.8 | Quaternary C (unsubst. ring) |
| 7.40 (t, 2H) | Protons meta to C-C bond (unsubst. ring) | 133.8 | Quaternary C (subst. ring) |
| 7.30 (t, 1H) | Proton para to C-C bond (unsubst. ring) | 128.8 | CH meta to C-C bond (unsubst. ring) |
| 6.95 (d, 2H) | Protons ortho to OCH₃ group | 128.2 | CH ortho to C-C bond (subst. ring) |
| 3.85 (s, 3H) | OCH₃ protons | 126.8 | CH para to C-C bond (unsubst. ring) |
| 126.7 | CH ortho to C-C bond (unsubst. ring) | ||
| 114.3 | CH ortho to OCH₃ group | ||
| 55.4 | OCH₃ |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a flame-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[4][5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1][4]
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane/water) via syringe.[1][4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC.[1][4]
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).[6][7]
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by column chromatography or recrystallization.[4][6]
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1] For complex structures, 2D NMR experiments like COSY and HMBC should be performed.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.[1]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1]
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the product.[1]
Visualizing the Process
Diagrams generated using the DOT language illustrate the key workflows and relationships in the Suzuki coupling and validation process.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow from Suzuki coupling synthesis to NMR validation.
Caption: Decision-making process for selecting an analytical validation method.
References
A Comparative Guide to Boc Deprotection Efficiency for Researchers
For chemists and drug development professionals, the strategic use of protecting groups is fundamental to successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its general stability and predictable cleavage under acidic conditions. However, the efficiency of Boc deprotection can be highly dependent on the chosen reagent and reaction conditions, impacting overall yield and purity. This guide provides a quantitative comparison of common Boc deprotection methods, supported by experimental data, to inform the selection of the most appropriate strategy for a given substrate.
Quantitative Comparison of Boc Deprotection Reagents
The selection of a deprotection reagent is a critical parameter influencing reaction time, yield, and compatibility with other functional groups. Below is a summary of the efficiency of various acidic reagents for the removal of the Boc protecting group.
| Reagent System | Substrate | Time | Temperature | Yield (%) | Reference |
| Choline chloride:pTSA (1:1) | N-Boc benzylamine | 10 min | Room Temp. | 98% | [1] |
| Oxalyl chloride in Methanol | N-Boc aromatic amines | ~3 h | Room Temp. | >70% | [2] |
| Oxalyl chloride in Methanol | N-Boc-L-tryptophan | 3 h | Room Temp. | Complete conversion | [2] |
| Dawson heteropolyacid in DCM | N-Boc cyclosulfamides | 15-30 min | Room Temp. | Quantitative | [3] |
| Dawson heteropolyacid in DCM | N-Boc linear sulfamides | a few min | Room Temp. | 92-95% | [3] |
| H-BEA zeolite in THF (flow) | Boc-protected p-chloroaniline | < 1 min | 140 °C | High | [4] |
| Thermal (TFE solvent, flow) | N-Boc imidazole | 30 min | 120 °C | 100% | [5] |
| Thermal (TFE solvent, flow) | N-Boc aryl amines | 60 min | 150 °C | 49-72% | [5] |
| Thermal (TFE solvent, flow) | N-Boc alkyl amines | 60 min | 150 °C | 27-50% | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving desired outcomes. Below are representative procedures for Boc deprotection using different reagents.
Protocol 1: Boc Deprotection using a Deep Eutectic Solvent (DES)
This protocol utilizes a choline chloride and p-toluenesulfonic acid-based deep eutectic solvent as both the reaction medium and catalyst.
Reagents:
-
N-Boc protected amine
-
Choline chloride (ChCl)
-
p-Toluenesulfonic acid (pTSA)
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in a 1:1 molar ratio.
-
To 1 mmol of the N-Boc protected amine, add 1 mL of the ChCl:pTSA (1:1) DES.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For N-Boc benzylamine, the reaction is typically complete within 10 minutes.[1]
-
Upon completion, perform an aqueous work-up to isolate the deprotected amine.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol
This method offers a mild alternative for the deprotection of a variety of N-Boc protected amines.
Reagents:
-
N-Boc protected amine
-
Oxalyl chloride
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-Boc protected amine in methanol.
-
Add 1-3 equivalents of oxalyl chloride to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by a suitable method, such as column chromatography.
Protocol 3: Monitoring Boc Deprotection by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a Boc deprotection reaction.
Procedure:
-
Acquire a ¹H NMR spectrum of the starting N-Boc protected amine. The tert-butyl group of the Boc moiety will typically show a characteristic singlet peak around 1.4-1.5 ppm.[6]
-
Set up the deprotection reaction according to the chosen protocol.
-
At regular intervals, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (if necessary) and remove the solvent.
-
Dissolve the crude residue in a suitable deuterated solvent and acquire a ¹H NMR spectrum.
-
The progress of the deprotection is monitored by the disappearance of the singlet at 1.4-1.5 ppm and the appearance of new signals corresponding to the deprotected amine.[6][7]
Visualizing the Workflow and Alternatives
Understanding the overall process and the available alternatives is crucial for synthetic planning. The following diagrams illustrate the general workflow for amine protection and deprotection, and a comparison of common amine protecting groups.
Caption: General workflow for the protection and deprotection of an amine using a Boc group.
Caption: Comparison of common amine protecting groups and their orthogonal deprotection strategies.[8]
Troubleshooting Common Issues in Boc Deprotection
Even with established protocols, challenges can arise. The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection.
Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Thermal vs. Acidic Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and drug development. Its widespread use stems from its stability in various conditions and its relatively straightforward removal. The choice of deprotection method, however, can significantly impact yield, purity, and the integrity of the final product. This guide provides a detailed comparison of the two primary methods for Boc deprotection: acidic and thermal cleavage, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
At a Glance: Key Differences
| Feature | Acidic Deprotection | Thermal Deprotection |
| Reagents | Strong acids (TFA, HCl, H₃PO₄, etc.) | Heat, often in a suitable solvent (e.g., water, TFE, HFIP) |
| Mechanism | Acid-catalyzed cleavage | Thermally induced fragmentation |
| Temperature | Typically 0°C to room temperature | High temperatures required (often >100°C) |
| Reaction Time | Generally fast (minutes to a few hours) | Can be longer, depending on substrate and temperature |
| Selectivity | Can be highly selective with careful choice of acid | Can be selective, especially in continuous flow setups |
| Side Reactions | Alkylation by tert-butyl cation, racemization | Racemization, elimination, and other thermal degradation |
| "Green" Aspect | Generates acidic waste | Often considered greener as it can avoid harsh acids and solvents |
Mechanism of Deprotection
Acidic Boc Deprotection
The most common method for Boc removal relies on treatment with a strong acid.[1] The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine.[2][3][4]
Thermal Boc Deprotection
Thermal deprotection offers an alternative, often catalyst-free, method for removing the Boc group.[5] The mechanism is believed to proceed through a concerted fragmentation process, yielding the free amine, carbon dioxide, and isobutylene.[5] This method is particularly advantageous for substrates sensitive to strong acids.[1]
Quantitative Comparison of Deprotection Methods
The choice between acidic and thermal deprotection often depends on the specific substrate and desired outcome. The following tables summarize typical reaction conditions and outcomes for various protocols.
Acidic Deprotection Conditions
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[2] | Dichloromethane (DCM)[2] | 0 to Room Temp[2] | 1 - 4 hours[2] |
| Hydrochloric Acid (HCl) | 4 M[6] | 1,4-Dioxane[6] | Room Temp[6] | 1 - 4 hours[6] |
| p-Toluenesulfonic acid (pTSA) | - | Deep Eutectic Solvent | Room Temp[7] | 10 - 25 min[7] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Tetrahydrofuran (THF) | Variable | Slower reaction times[1] |
Thermal Deprotection Conditions
| Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Water (boiling) | 100 | Minutes to hours[8] | Effective for many substrates, considered a "green" method.[5] |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | Variable[9] | Can be accelerated with microwave irradiation.[9] |
| Hexafluoroisopropanol (HFIP) | Reflux | Variable[9] | Can facilitate simultaneous deprotection and cyclization.[9] |
| No Solvent (Neat) | ~150 or higher | 2-3 days at 100°C[5] | High temperatures may cause side reactions.[5] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[2]
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired concentration (e.g., 20-50% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine.[2]
Protocol 2: Thermal Deprotection in Water
This method provides a "greener" alternative to acidic deprotection.[5]
Materials:
-
Boc-protected amine
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend the Boc-protected amine in water in a vessel equipped with a reflux condenser.
-
Heat the mixture to reflux (100°C).
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from minutes to several hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[6]
Side Reactions and Mitigation Strategies
A critical consideration in Boc deprotection is the potential for side reactions.
Acidic Deprotection Side Reactions
The primary culprit in acidic deprotection side reactions is the highly reactive tert-butyl cation intermediate.[10] This electrophile can attack nucleophilic residues in the substrate, leading to unwanted byproducts.[10]
-
Alkylation: Amino acids with nucleophilic side chains such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation.[10]
-
Mitigation: The addition of "scavengers" to the reaction mixture can effectively trap the tert-butyl cation.[10] Common scavengers include triisopropylsilane (TIS), thioanisole, and cresol.[10][11]
Thermal Deprotection Side Reactions
While avoiding the formation of a free carbocation, high temperatures can introduce other challenges.
-
Racemization: Chiral centers may be susceptible to racemization at elevated temperatures.[5]
-
Elimination and Degradation: Sensitive functional groups may undergo elimination or other degradation pathways.[5]
-
Mitigation: Careful optimization of reaction temperature and time is crucial. Continuous flow reactors can offer precise temperature control and shorter residence times, minimizing side reactions.[12][13]
Conclusion
Both acidic and thermal methods offer effective means for Boc deprotection, each with distinct advantages and disadvantages. Acidic deprotection is a robust and rapid method, but care must be taken to mitigate side reactions caused by the tert-butyl cation, especially when working with sensitive substrates. The use of scavengers is often essential for clean reactions. Thermal deprotection provides a milder, often "greener," alternative that avoids strong acids. However, it requires higher temperatures, which can be detrimental to thermally labile molecules. The choice of the optimal method will ultimately depend on the specific substrate, the presence of other functional groups, and the overall synthetic strategy. For complex molecules, a careful evaluation of both approaches is warranted to achieve the desired product in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki-Miyaura Coupling with Functionalized Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide offers a comparative analysis of palladium-catalyzed Suzuki-Miyaura reactions, focusing on the impact of functional groups on phenylboronic acids. We will delve into the electronic and steric effects of substituents, compare common catalyst systems, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Influence of Electronic Effects on Coupling Efficiency
The electronic nature of the substituent on the phenylboronic acid ring plays a critical role in the reaction's success.[3][4] Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle and often leading to higher yields.[3] Conversely, electron-withdrawing groups (EWGs) can deactivate the boronic acid, slowing the rate of transmetalation and potentially requiring more robust catalytic systems or harsher conditions to achieve comparable results.[1][4]
Table 1: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Groups
| Phenylboronic Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Strong EDG | 4-Bromoacetophenone | [N,O] Pd(II) Precatalyst | K₂CO₃ | Acetonitrile/H₂O | 25 | 2 | 99 | [5] |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | Weak EDG | 4-Bromoacetophenone | [N,O] Pd(II) Precatalyst | K₂CO₃ | Acetonitrile/H₂O | 25 | 2 | 97 | [5] |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90-95 | [1][4] |
| 4-Nitrophenylboronic acid | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [4] |
| 3-Nitrophenylboronic acid | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 88 | [4] |
| 4-(Butylsulfinyl)phenyl-boronic acid | EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | - | High |[1] |
Note: Yields are highly dependent on the specific reaction conditions, and direct comparisons should be made with caution unless conducted in a side-by-side study.
The Impact of Steric Hindrance: Ortho-Substituted Phenylboronic Acids
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the Suzuki-Miyaura coupling.[6][7] Large groups near the carbon-boron bond can obstruct the approach of the palladium complex, hindering the transmetalation step.[4] Overcoming this challenge often requires specialized, bulky ligands (such as Buchwald-type phosphines), stronger bases, or higher reaction temperatures to achieve satisfactory yields.[6][8] In some cases, competitive side reactions like protodeboronation (hydrolytic cleavage of the C-B bond) can become more prevalent, further reducing the yield.[6]
Table 2: Performance Comparison for Sterically Hindered Phenylboronic Acids
| Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Methylphenylboronic acid (o-tolylboronic acid) | 4-Bromoacetophenone | [N,O] Pd(II) Precatalyst | K₂CO₃ | Acetonitrile/H₂O | 25 | 2 | 95 | [5] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 80 | 4 | >95 | [6] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 25 | [4] |
| 2,6-Difluorophenyl-boronic acid | 4-Chloroanisole | XPhos Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | 25 | 0.5 | 93 |[9] |
Comparison of Palladium Catalyst Systems
The choice of the palladium catalyst and associated ligand is paramount for a successful coupling reaction, especially with challenging functionalized substrates.[2] While classical catalysts like Pd(PPh₃)₄ are effective for many applications, modern systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior activity, stability, and substrate scope, particularly for electron-deficient or sterically hindered partners.[1][8][10]
Table 3: Overview of Common Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood, effective for simple substrates.[1][5] | Lower activity for challenging substrates, may require higher temperatures.[1][2] | 2-5 | [1] |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald-type biaryl phosphine | High activity for a broad range of substrates, including electron-poor and sterically hindered ones.[1] | Air-sensitive, higher cost.[1] | 1-2 | [1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May be less active than Buchwald-type systems for difficult couplings.[1] | 1-3 | [1][11] |
| PEPPSI-Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) | High stability, effective for aryl chlorides, room temperature reactions possible.[8][10] | Synthesis of ligands can be more complex. | 0.005-1 |[8][10] |
Visualizations
Catalytic Cycle and Experimental Workflow
To better understand the reaction, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl halide with a functionalized phenylboronic acid using a palladium catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 - 1.5 equiv)[12]
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)[1]
-
Ligand (e.g., SPhos, 2-4 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)[1][3]
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[3][11]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is often sparged with an inert gas for an additional 10-15 minutes to ensure anaerobic conditions.[11]
-
Reaction: The vessel is sealed and placed in a preheated oil bath or heating block at the desired temperature (e.g., 80–100 °C). The reaction is stirred vigorously for the specified time (typically 1-24 hours).[1][4]
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is separated, dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.[2][12]
Protocol 2: Aqueous Suzuki-Miyaura Coupling
This protocol highlights an environmentally benign procedure conducted primarily in water, which is particularly useful for water-soluble substrates.[13][14]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.0 equiv)[14]
-
Catalyst System: Sodium tetrachloropalladate (Na₂PdCl₄), sodium diphenylphosphinobenzene-3-sulfonate (PPh₂PhSO₃Na), and formic acid (HCOOH) in a 1:4:5 molar ratio.[13]
Procedure:
-
Catalyst Preparation: In a reaction vessel, the palladium source (Na₂PdCl₄) and the water-soluble ligand (PPh₂PhSO₃Na) are mixed in water. Formic acid is added to promote the in-situ reduction of Pd(II) to the active Pd(0) species.[13]
-
Reaction Setup: The aryl halide (4-bromobenzoic acid) and phenylboronic acid are added to the aqueous catalyst solution.[13][14]
-
Reaction: The mixture is heated (e.g., 60 °C) and stirred for 30-60 minutes. The product often precipitates directly from the reaction mixture upon formation.[14][15]
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid can be purified further by recrystallization from a suitable solvent system (e.g., aqueous hydrochloric acid and ethanol).[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rose-hulman.edu [rose-hulman.edu]
Navigating the Landscape of C-C Bond Formation: A Guide to Suzuki Alternatives
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. While the Nobel Prize-winning Suzuki-Miyaura coupling is a dominant methodology, a diverse array of alternative cross-coupling reactions offers unique advantages in specific synthetic contexts. This guide provides an objective comparison of prominent alternatives—Heck, Stille, Sonogashira, Negishi, and Kumada couplings—supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
The choice of a cross-coupling reaction is often dictated by factors such as functional group tolerance, the nature of the coupling partners, and the toxicity of the reagents. Understanding the nuances of each method is paramount for efficient and successful synthesis.
At a Glance: A Comparative Overview
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | Organoboron compounds | Low toxicity, commercially available reagents, stable to air and moisture. | Requires a base, which can be problematic for base-sensitive substrates. |
| Heck | Alkene | No need for pre-formed organometallic reagents. | Limited to the formation of C(sp²)-C(sp²) bonds with alkenes, sometimes issues with regioselectivity. |
| Stille | Organotin compounds | Excellent functional group tolerance, proceeds under neutral conditions. | High toxicity of organotin reagents and byproducts, difficult removal of tin residues. |
| Sonogashira | Terminal alkyne | Direct coupling of sp-hybridized carbons, mild reaction conditions. | Requires a copper co-catalyst in the classic protocol, which can lead to homocoupling. |
| Negishi | Organozinc compounds | High reactivity and functional group tolerance. | Organozinc reagents are often moisture and air-sensitive, requiring inert conditions. |
| Kumada | Grignard reagents (Organomagnesium) | High reactivity of the Grignard reagent, readily available starting materials. | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents. |
Performance Comparison: Experimental Data
The following tables summarize quantitative data for the coupling of a model substrate, 4-bromoanisole, with various coupling partners under typical reaction conditions for each named reaction. This allows for a direct comparison of their performance.
Table 1: Coupling of 4-Bromoanisole with Phenyl-based Reagents
| Reaction | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 12 | 95 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 8 | 92 |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ (2) | - | THF | 6 | 94 |
| Kumada | Phenylmagnesium bromide | Ni(dppp)Cl₂ (2) | - | THF | 4 | 90 |
Table 2: Coupling of 4-Bromoanisole with Other Partners
| Reaction | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Time (h) | Yield (%) |
| Heck | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 16 | 88 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | 6 | 93 |
Catalytic Cycles: Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental steps of each cross-coupling reaction's catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are generalized experimental protocols for each of the discussed C-C bond-forming reactions.
Heck Reaction: General Procedure
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 mmol).
-
Add a suitable degassed solvent (e.g., DMF, NMP, or acetonitrile, 5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Stille Reaction: General Procedure
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or THF, 5-10 mL).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF).
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
After filtration and concentration, purify the product by column chromatography.
Sonogashira Reaction: General Procedure
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., Et₃N or diisopropylamine, 2-3 mL) in a suitable solvent (e.g., THF or DMF, 5-10 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Negishi Reaction: General Procedure
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react the corresponding organohalide with activated zinc dust in THF to prepare the organozinc reagent. Alternatively, transmetalate an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) in anhydrous THF (5 mL).
-
Add the freshly prepared organozinc reagent (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Kumada Reaction: General Procedure
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄, 1-5 mol%) and the aryl halide (1.0 mmol) in an anhydrous ether solvent (e.g., THF or diethyl ether, 10 mL).
-
Cool the mixture to 0 °C and add the Grignard reagent (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
While the Suzuki coupling remains a highly versatile and widely used method for C-C bond formation, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The Heck, Stille, Sonogashira, Negishi, and Kumada reactions each offer a unique set of advantages and disadvantages. The choice of reaction should be carefully considered based on the specific substrate, desired functional group tolerance, and practical considerations such as reagent toxicity and handling. This guide provides a foundational comparison to aid in the strategic selection of the most appropriate cross-coupling reaction for your synthetic endeavors.
A Researcher's Guide to Purity Assessment of Synthesized 4-Aminomethylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 4-aminomethylphenylboronic acid is paramount to ensure the reliability and reproducibility of experimental results and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of key analytical methods for assessing the purity of 4-aminomethylphenylboronic acid, complete with experimental protocols and illustrative data.
Identifying Potential Impurities
A crucial first step in developing a robust purity assessment strategy is to consider the potential impurities that may arise during the synthesis of 4-aminomethylphenylboronic acid. The manufacturing process can introduce several types of impurities, including:
-
Starting Materials: Unreacted precursors from various synthetic routes.
-
Intermediates: Partially reacted molecules.
-
Byproducts: Unwanted molecules formed from side reactions.
-
Reagents and Solvents: Residual chemicals used in the synthesis and purification steps.
-
Degradation Products: Impurities formed during storage or handling.
Common synthetic pathways to 4-aminomethylphenylboronic acid and their potential impurities include:
-
Reduction of 4-cyanophenylboronic acid: This common route may leave unreacted 4-cyanophenylboronic acid as an impurity.
-
From 4-bromobenzonitrile: This multi-step synthesis could have residual 4-bromobenzonitrile.
-
Reduction of 4-(azidomethyl)phenylboronic acid: Incomplete reaction could leave the azide intermediate.
-
Hydrogenation of 4-nitrophenylboronic acid: This older method might result in residual nitro-compound.
A common impurity for all boronic acids is the corresponding boroxine (a cyclic anhydride trimer), which can form upon dehydration. It is crucial to recrystallize and dry the boronic acid before use to minimize the presence of boroximes[1].
Comparison of Key Analytical Methods
A multi-pronged approach utilizing orthogonal analytical techniques is the most reliable way to obtain a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Direct measurement based on the proportionality of signal intensity to molar concentration. |
| Primary/Secondary Method | Secondary method, typically requiring a reference standard of the analyte for quantification. | Primary ratio method; can determine absolute purity without a specific analyte reference standard by using a certified internal standard.[2][3] |
| Selectivity | High selectivity for separating structurally similar impurities and byproducts. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation. |
| Sensitivity | Generally offers higher sensitivity, making it well-suited for trace impurity analysis. | Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments. |
| Quantification | Based on peak area comparison to a reference standard or area percent normalization. | Based on the ratio of the integral of an analyte signal to that of a known internal standard. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Generally has lower throughput compared to HPLC, although it can be automated. |
| Non-destructive | No | Yes, the sample can be recovered after analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate purity assessments. Below are representative protocols for HPLC and qNMR analysis of 4-aminomethylphenylboronic acid.
This method is designed for the separation and quantification of 4-aminomethylphenylboronic acid and its potential non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector, such as an Agilent 1100 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 4-aminomethylphenylboronic acid reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized 4-aminomethylphenylboronic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
-
-
Data Analysis: Calculate the purity of the main peak using the area of the reference standard. Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity internal standard with a known purity value (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-aminomethylphenylboronic acid sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Illustrative):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Acquisition Time (aq): 4 seconds.
-
Number of Scans (ns): 16.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from 4-aminomethylphenylboronic acid (e.g., the aromatic protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = 4-aminomethylphenylboronic acid
-
IS = Internal Standard
-
Workflow and Decision Making
The selection of an appropriate analytical method or combination of methods depends on the specific goals of the analysis. The following diagram illustrates a logical workflow for the comprehensive purity assessment of 4-aminomethylphenylboronic acid.
Signaling Pathway of Analytical Data Integration
The data from orthogonal analytical techniques should be integrated to build a comprehensive picture of the compound's purity. This signaling pathway illustrates how information from different methods converges to a final purity assessment.
References
Safety Operating Guide
Proper Disposal of 4-(N-Boc-aminomethyl)phenylboronic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for reagents like 4-(N-Boc-aminomethyl)phenylboronic acid is critical. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its disposal.
Substance Identification:
-
Chemical Name: this compound
-
Synonyms: 4-(N-tert-Butoxycarbonylamino)phenylboronic acid[1]
-
CAS No.: 380430-49-9[1]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be handled with care and disposed of as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4]
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[3][4][5]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[3][5] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling as a powder or if there is a risk of aerosolization.[5] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The label should also indicate that it is a boronic acid derivative.[3]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be collected in a designated solid hazardous waste container.[3]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.[4] Use a funnel to prevent spills.[5]
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment). The first rinseate must be collected and disposed of as liquid hazardous waste.[4]
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[3] This rinsate should also be collected as liquid hazardous waste.[3]
-
Final Disposal: After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling.[4]
5. Spill Management:
-
Evacuate and Secure: Alert others and restrict access to the spill area.[5]
-
Containment: For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1][2] For liquid spills, absorb the material with an inert absorbent like vermiculite or sand and collect it into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[5]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility.[3][5]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[5]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(N-Boc-aminomethyl)phenylboronic acid. The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), detailed operational protocols, and proper disposal methods.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Adherence to the safety protocols outlined below is crucial to mitigate these risks.
Hazard Classification:
-
Acute toxicity, Oral (Category 4)[1]
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield may be required for splash hazards.[1][3] | Protects eyes from dust particles and potential splashes of the chemical.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[4][5][6] Gloves should be inspected before use and changed immediately upon contamination.[3][4] | Prevents skin contact with the compound.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3][4] An impervious apron should be worn when transferring larger quantities. | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[3][4] | Minimizes the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a detailed operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][5]
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
The work area should be clean and free of clutter.
-
Have spill control materials, such as an inert absorbent (e.g., sand, vermiculite), readily available.
-
-
Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[4]
-
Avoid generating dust when transferring the solid.[2][4] Use appropriate tools, such as a spatula, for transfers.[4]
-
If creating a solution, always add the acid to the water or solvent, not the other way around, to prevent splashing.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5][7]
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
-
-
Container Management:
-
Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent in a chemical fume hood.[7] The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[7]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols.[7]
-
-
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[7]
-
Experimental Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


